Technical Documentation Center

(2-(M-Tolyl)oxazol-4-YL)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-(M-Tolyl)oxazol-4-YL)methanamine
  • CAS: 885273-21-2

Core Science & Biosynthesis

Foundational

Strategic Utilization of (2-(m-Tolyl)oxazol-4-yl)methanamine in Medicinal Chemistry

Executive Summary Chemical Name: (2-(3-Methylphenyl)oxazol-4-yl)methanamine Class: 2,4-Disubstituted 1,3-Oxazole Role: Primary Amine Building Block / Pharmacophore Scaffold (2-(m-Tolyl)oxazol-4-yl)methanamine is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chemical Name: (2-(3-Methylphenyl)oxazol-4-yl)methanamine Class: 2,4-Disubstituted 1,3-Oxazole Role: Primary Amine Building Block / Pharmacophore Scaffold

(2-(m-Tolyl)oxazol-4-yl)methanamine is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). It features a 1,3-oxazole core substituted at the C2 position with a lipophilic meta-tolyl group and at the C4 position with a reactive methanamine tail.

This scaffold is valued for its ability to serve as a bioisostere for amide or ester linkages, improving metabolic stability while maintaining hydrogen bond acceptor capabilities. The meta-methyl substitution on the phenyl ring provides a specific vector for hydrophobic pocket filling (the "Magic Methyl" effect), often enhancing potency in kinase and GPCR targets compared to the unsubstituted phenyl analog.

Chemical Architecture & Physicochemical Profile[1]

The molecule combines three distinct functional regions: the lipophilic tail (m-tolyl), the aromatic spacer (oxazole), and the polar reactive head (methanamine).

Structural Visualization

The following diagram illustrates the connectivity and pharmacophoric features of the molecule.

G cluster_props Pharmacophore Properties Tolyl m-Tolyl Group (Lipophilic Tail) Oxazole 1,3-Oxazole Core (Aromatic Spacer) Tolyl->Oxazole C2 Attachment (Steric Bulk) Amine Methanamine (Reactive Head) Oxazole->Amine C4 Attachment (Linker) Prop1 LogP: ~1.8 (Predicted) Prop2 pKa (NH2): ~9.2 Prop3 H-Bond Acceptor (N3)

Caption: Pharmacophoric segmentation of (2-(m-Tolyl)oxazol-4-yl)methanamine showing functional zones.

Key Physicochemical Data

Note: Values are calculated based on structure-activity relationship (SAR) models for 2,4-disubstituted oxazoles.

PropertyValue / RangeSignificance in Drug Design
Molecular Formula C₁₁H₁₂N₂OBase composition.
Molecular Weight 188.23 g/mol Ideal for FBDD (Rule of 3 compliant).
CLogP 1.5 – 1.9Moderate lipophilicity; good membrane permeability.
TPSA ~52 ŲExcellent oral bioavailability potential (<140 Ų).
pKa (Conj. Acid) ~9.0 – 9.5The primary amine is protonated at physiological pH.
Rotatable Bonds 2Low conformational entropy penalty upon binding.
H-Bond Donors 2 (NH₂)Critical for interactions with Asp/Glu residues in active sites.

Synthetic Methodology

The synthesis of 2,4-disubstituted oxazoles requires regioselective control. The most robust route for generating the C4-methanamine functionality involves the Hantzsch Oxazole Synthesis followed by a Gabriel Amine Synthesis sequence. This pathway avoids the formation of regioisomers common in other cyclization methods.

Retrosynthetic Analysis

Synthesis Target (2-(m-Tolyl)oxazol-4-yl)methanamine Phthalimide Intermediate: N-((2-(m-tolyl)oxazol-4-yl)methyl)phthalimide Phthalimide->Target Hydrazinolysis (Deprotection) Alcohol Intermediate: (2-(m-tolyl)oxazol-4-yl)methanol Alcohol->Phthalimide Mitsunobu (PPh3, DIAD) Ester Intermediate: Ethyl 2-(m-tolyl)oxazole-4-carboxylate Ester->Alcohol Reduction (LiAlH4) Start1 3-Methylbenzamide Start1->Ester Cyclocondensation (Hantzsch) Start2 Ethyl Bromopyruvate Start2->Ester

Caption: Stepwise retrosynthetic pathway ensuring regiocontrol at C2 and C4 positions.

Detailed Experimental Protocol

Expert Note: This protocol prioritizes purity over raw yield, utilizing the Gabriel synthesis to prevent secondary amine formation.

Step 1: Hantzsch Cyclization (Formation of the Oxazole Core)
  • Reagents: 3-Methylbenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Ethanol or DMF.

  • Procedure:

    • Dissolve 3-methylbenzamide in ethanol.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Reflux for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Mechanism:[1][2][3] The amide nitrogen attacks the ketone of the pyruvate, followed by cyclodehydration.

  • Workup: Evaporate solvent. Neutralize residue with sat. NaHCO₃. Extract with EtOAc.[4]

  • Product: Ethyl 2-(m-tolyl)oxazole-4-carboxylate.

Step 2: Reduction to Alcohol
  • Reagents: LiAlH₄ (2.0 eq) or DIBAL-H.

  • Conditions: Anhydrous THF, 0°C to RT under N₂ atmosphere.

  • Procedure:

    • Add the ester solution slowly to a suspension of LiAlH₄ in THF.

    • Stir for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Product: (2-(m-tolyl)oxazol-4-yl)methanol.

Step 3: Mitsunobu-Gabriel Amination (Conversion to Amine)
  • Reagents: Phthalimide (1.1 eq), PPh₃ (1.2 eq), DIAD (1.2 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Combine alcohol, phthalimide, and PPh₃ in THF.

    • Add DIAD dropwise at 0°C. Stir overnight at RT.

    • Isolate the phthalimide-protected intermediate via column chromatography.

  • Deprotection: Reflux the intermediate with Hydrazine Hydrate in Ethanol for 4 hours.

  • Purification: Filter off phthalhydrazide byproduct. Acidify filtrate (HCl), wash with ether, then basify (NaOH) and extract the free amine into DCM.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" in FBDD libraries.

  • Linker Utility: The methanamine group serves as a nucleophile for amide coupling, urea formation, or reductive amination, allowing the oxazole-tolyl moiety to be "clicked" onto larger core structures.

  • Bioisosterism: The 2,4-oxazole system mimics the geometry of a cis-amide bond but lacks the hydrolytic instability of peptides.

Target Specificity & The "Magic Methyl" Effect

The meta-tolyl group is strategically significant:

  • Kinase Inhibitors: In the ATP-binding pocket of kinases, the meta-methyl group often displaces a conserved water molecule or fills a small hydrophobic sub-pocket (e.g., the gatekeeper region), leading to a 10–100x increase in potency compared to the unsubstituted phenyl analog.

  • GPCR Ligands: The oxazole nitrogen (N3) can act as a weak H-bond acceptor, interacting with serine or threonine residues in transmembrane helices.

Handling, Stability, and Safety

Stability Profile
  • Thermal Stability: High. Oxazoles are aromatic and generally stable up to >200°C.

  • Chemical Stability:

    • Acid:[5] Stable to dilute acids (forms ammonium salt).

    • Base: Stable.[6]

    • Oxidation:[6] The benzylic amine is susceptible to oxidation if stored improperly; store under inert gas (Argon/Nitrogen).

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C.[7]

References

  • General Oxazole Synthesis: Wipf, P. (1995). "Synthetic Applications of Oxazoles." Chemical Reviews, 95(6), 2115–2134.

  • Hantzsch Reaction Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

  • Mitsunobu-Gabriel Protocol: Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.

  • Magic Methyl Effect: Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie International Edition, 52(47), 12256–12267.

Sources

Exploratory

The Strategic Role of (2-(m-Tolyl)oxazol-4-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in a wide range of biological interactions. This technical guide delves into the specific ro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in a wide range of biological interactions. This technical guide delves into the specific role of the building block, (2-(m-tolyl)oxazol-4-yl)methanamine, as a valuable component in the design and synthesis of novel therapeutic agents. While direct literature on this meta-substituted isomer is emerging, this document extrapolates from the rich chemistry of its analogs and the broader class of 2-aryl-oxazoles to provide a comprehensive overview of its synthesis, potential applications, and the strategic rationale for its inclusion in drug discovery programs. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile scaffold.

Introduction: The Oxazole Motif as a Privileged Structure

The five-membered aromatic heterocycle, oxazole, is a recurring motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its unique physicochemical properties: the oxazole ring is relatively resistant to metabolic degradation, can act as a bioisosteric replacement for amide and ester functionalities, and its substituents can be readily modified to fine-tune pharmacological activity.[2] The nitrogen and oxygen atoms within the ring serve as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions with biological targets.

The general class of 2-aryl-oxazoles has demonstrated a wide spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Many oxazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3]

  • Antibacterial and Antifungal: The oxazole core is present in several antimicrobial agents.

  • Anti-inflammatory: Oxazole-containing compounds have been investigated as inhibitors of inflammatory pathways.[1]

  • Antidiabetic: Certain oxazole derivatives have shown potential in the management of diabetes.

The specific building block, (2-(m-tolyl)oxazol-4-yl)methanamine, offers a unique combination of a metabolically stable core, a versatile aminomethyl handle for further derivatization, and the nuanced electronic and steric influence of the meta-tolyl group.

Strategic Considerations for the meta-Tolyl Substituent

The choice of a meta-tolyl group, as opposed to the more commonly documented para-tolyl isomer, is a deliberate design element in medicinal chemistry. The position of the methyl group on the phenyl ring can significantly impact a molecule's conformational preference, binding affinity, and metabolic profile.

Bioisosterism: The tolyl group is a classical bioisostere of a phenyl ring, offering a subtle modification that can enhance potency or improve pharmacokinetic properties.[4][5] The methyl group can provide beneficial hydrophobic interactions within a target's binding pocket.

Conformational Effects: The meta substitution can induce a different torsional angle between the phenyl and oxazole rings compared to the para isomer, potentially presenting a more favorable conformation for receptor binding.

Metabolic Stability: The methyl group can influence the metabolic fate of the compound by altering its lipophilicity and providing a potential site for metabolism, which can be strategically manipulated by the medicinal chemist.

Synthetic Pathways to (2-(m-Tolyl)oxazol-4-yl)methanamine and its Precursors

While a specific, optimized synthesis for (2-(m-tolyl)oxazol-4-yl)methanamine is not extensively reported, its synthesis can be reliably approached through established methods for 2,4-disubstituted oxazoles. The general strategy involves the formation of the 2-(m-tolyl)oxazole-4-carboxylate or a related intermediate, followed by functional group manipulation to yield the desired aminomethyl moiety.

Robinson-Gabriel Synthesis

A foundational method for oxazole synthesis, the Robinson-Gabriel reaction involves the cyclodehydration of a 2-acylamino-ketone.[6]

Workflow for Robinson-Gabriel Synthesis:

G start m-Toluamide step1 React with α-haloketone (e.g., ethyl bromopyruvate) start->step1 step2 Intermediate: 2-(m-toluamido)-ketone step1->step2 step3 Cyclodehydration (e.g., H2SO4, PPA) step2->step3 step4 2-(m-Tolyl)oxazole-4-carboxylate step3->step4 step5 Reduction of ester (e.g., LiAlH4) step4->step5 step6 4-(Hydroxymethyl) intermediate step5->step6 step7 Conversion to amine (e.g., Mitsunobu, azide reduction) step6->step7 end (2-(m-Tolyl)oxazol-4-yl)methanamine step7->end G start m-Tolualdehyde step1 React with TosMIC (Tosylmethyl isocyanide) start->step1 step2 Base-mediated cycloaddition step1->step2 step3 5-(m-Tolyl)oxazole step2->step3 step4 Further functionalization at C4 step3->step4 end Target Scaffold step4->end

Caption: Conceptual Van Leusen synthesis workflow.

Note: Direct synthesis of the 4-aminomethyl derivative via a standard Van Leusen reaction is not straightforward. The primary product would be the 5-(m-tolyl)oxazole. Subsequent C-H functionalization at the 4-position would be required, which can be challenging.

Other Synthetic Strategies

Other methods for the construction of the 2-aryl-oxazole core include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and more modern transition-metal-catalyzed cyclization reactions. [7][8]The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups in a larger synthetic scheme.

Applications in Medicinal Chemistry

The (2-(m-tolyl)oxazol-4-yl)methanamine building block is a versatile scaffold for the generation of compound libraries for screening against a variety of biological targets. The primary amine provides a convenient point for diversification through amide bond formation, reductive amination, or other amine-based chemistries.

Structure-Activity Relationship (SAR) Studies

The general SAR for 2-aryl-oxazoles suggests that substitution on both the phenyl and oxazole rings can dramatically influence biological activity.

PositionModificationPotential Impact
Phenyl Ring Introduction of electron-withdrawing or -donating groupsModulates electronic properties, influencing target binding.
Alteration of substitution pattern (o, m, p)Affects conformation and steric interactions.
Oxazole C4 Derivatization of the aminomethyl groupExplores interactions with different sub-pockets of the target. Can be used to attach solubilizing groups or other pharmacophoric elements.
Oxazole C5 Substitution with small alkyl or aryl groupsCan provide additional hydrophobic or aromatic interactions.
Case Study: Hypothetical Design of a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The (2-(m-tolyl)oxazol-4-yl)methanamine scaffold can be envisioned as a core for such an inhibitor.

Design Rationale:

  • Hinge-Binding: The oxazole nitrogen can act as a hydrogen bond acceptor to interact with the hinge region of the kinase.

  • Hydrophobic Pocket I: The m-tolyl group can occupy a hydrophobic pocket.

  • Solvent-Exposed Region: The aminomethyl group at the C4 position can be elaborated with various substituents to interact with the solvent-exposed region, allowing for the optimization of potency and selectivity, as well as physicochemical properties like solubility.

Illustrative Derivatization Pathway:

G start (2-(m-Tolyl)oxazol-4-yl)methanamine step1 Amide coupling with a library of carboxylic acids start->step1 step2 Reductive amination with a library of aldehydes/ketones start->step2 step3 Sulfonamide formation with a library of sulfonyl chlorides start->step3 end1 Library of Amide Derivatives step1->end1 end2 Library of Secondary/Tertiary Amines step2->end2 end3 Library of Sulfonamide Derivatives step3->end3

Caption: Derivatization of the core scaffold.

Conclusion and Future Perspectives

(2-(m-Tolyl)oxazol-4-yl)methanamine represents a strategically valuable, yet underexplored, building block in medicinal chemistry. Its synthesis is achievable through well-established methodologies, and its structural features offer compelling advantages for the design of novel therapeutics. The strategic placement of the meta-methyl group provides a subtle yet potentially impactful modification compared to its more studied isomers, offering a valuable tool for fine-tuning the properties of lead compounds. As the demand for novel chemical matter with improved drug-like properties continues to grow, the systematic exploration of such nuanced building blocks will be crucial for the future of drug discovery. Further research into the specific synthesis and application of this compound is warranted and is expected to yield valuable insights for the development of the next generation of oxazole-based medicines.

References

  • Kumar, V., et al. (2016). A novel modified van Leusen protocol for the preparation of 5-(het)aryl oxazoles. Molecules, 21(3), 345. [Link]

  • Verrier, C., et al. (2008). A straightforward route for the synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate. The Journal of Organic Chemistry, 73(19), 7383-7386. [Link]

  • Zhang, Y., et al. (2012). A straightforward and efficient synthetic method to form 5-(3-indolyl)-oxazoles. Molecules, 17(10), 11939-11948. [Link]

  • Shimoga, G., et al. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1014. [Link]

  • Various Authors. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Li, X., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(23), 127593. [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. [Link]

  • Various Authors. (n.d.). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate. [Link]

  • Various Authors. (2009). Oxadiazole- and oxazole-substituted benzimidazole- and indole-derivatives as dgat1 inhibitors.
  • Dunker, C., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]

  • ChEMBL. (n.d.). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. EMBL-EBI. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Various Authors. (2024). Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
  • Various Authors. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Behling, L. A., et al. (2011). NMR, Mass Spectrometry and Chemical Evidence Reveal a Different Chemical Structure for Methanobactin That Contains Oxazolone Rings. Journal of the American Chemical Society, 133(32), 12604–12607. [Link]

  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • Various Authors. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Substituted Oxazole-4-Methanamines: Synthesis, Applications, and Structure-Activity Relationships

Introduction: The Oxazole Core in Modern Drug Discovery The oxazole ring system, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Core in Modern Drug Discovery

The oxazole ring system, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it a privileged scaffold, capable of presenting substituents to biological targets in a well-defined spatial orientation.[3] Oxazole derivatives are found in numerous natural products and approved pharmaceuticals, exhibiting a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4]

This guide focuses on a specific, high-potential subclass: 2-substituted oxazole-4-methanamines . This scaffold combines the stable oxazole core with a flexible, basic aminomethyl group at the C4 position. This unique combination allows for the exploration of both hydrophobic and aromatic interactions (via the 2-substituent) and ionic or hydrogen-bond interactions (via the 4-methanamine). For researchers in drug development, this scaffold represents a versatile template for designing targeted therapies. This whitepaper provides a comprehensive review of the synthetic routes to access this core, its validated applications in oncology, and an analysis of its structure-activity relationship (SAR) to guide future discovery efforts.

PART 1: Synthetic Strategies for 2-Substituted Oxazole-4-Methanamines

The synthesis of 2-substituted oxazole-4-methanamines is not a single-step process but rather a strategic sequence built upon established heterocyclic chemistry. The most logical and validated approach involves the construction of a stable oxazole-4-carboxylate intermediate, followed by functional group manipulation to install the desired methanamine sidechain. This ensures high yields and allows for late-stage diversification.

Primary Synthetic Pathway: From Ester to Amine

The overall workflow proceeds from a readily available ester intermediate, which is converted to a carboxamide, and subsequently reduced to the target primary amine. This pathway is advantageous as the carboxamide intermediate is itself a biologically relevant scaffold, providing a valuable point for comparative studies.[5]

Synthetic_Workflow A Ethyl 2-Substituted-Oxazole-4-Carboxylate B 2-Substituted-Oxazole-4-Carboxamide A->B Ammonolysis (NH3 or Amine) C 2-Substituted-Oxazole-4-Methanamine (Target Compound) B->C Reduction (e.g., LiAlH4, BH3)

Caption: Primary synthetic workflow to access the target scaffold.

Key Experimental Protocol: Synthesis of (2-Phenyl-1,3-oxazol-4-yl)methanamine

The following protocol details the multi-step synthesis, starting from the formation of the oxazole ring, based on methodologies adapted from foundational literature.[5]

Step 1: Synthesis of Ethyl 2-Phenyl-1,3-oxazole-4-carboxylate

  • Reaction Setup: To a solution of benzamide (1.0 eq) in anhydrous dioxane, add ethyl 3-bromo-2-oxobutanoate (1.1 eq).

  • Cyclization: Heat the mixture to reflux (approx. 101°C) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-phenyl-1,3-oxazole-4-carboxylate. The causality for this step is the Hantzsch-type condensation and cyclization, where the amide nucleophilically attacks the α-haloketone, followed by dehydration to form the aromatic oxazole ring.

Step 2: Synthesis of 2-Phenyl-1,3-oxazole-4-carboxamide

  • Ammonolysis: Bubble anhydrous ammonia gas through a solution of ethyl 2-phenyl-1,3-oxazole-4-carboxylate (1.0 eq) in methanol at 0°C. Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours.

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting solid is the desired 2-phenyl-1,3-oxazole-4-carboxamide, which can often be used in the next step without further purification. If necessary, recrystallize from an appropriate solvent system like ethanol/water. This step replaces the ethyl ester with a more robust primary amide, which is the direct precursor for reduction.

Step 3: Reduction to (2-Phenyl-1,3-oxazol-4-yl)methanamine

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C in an ice bath.

  • Addition: Slowly add a solution of 2-phenyl-1,3-oxazole-4-carboxamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: This reaction is highly exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Quenching: Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure. The crude product is then purified by column chromatography or by conversion to its hydrochloride salt to yield the final (2-phenyl-1,3-oxazol-4-yl)methanamine. The powerful hydride reagent reduces the amide carbonyl completely to a methylene group, yielding the target primary amine.

PART 2: Applications in Oncology - Apoptosis Induction

While the 2-substituted oxazole-4-methanamine scaffold is relatively underexplored, compelling evidence from its direct synthetic precursor, the 2-phenyl-oxazole-4-carboxamide series, establishes a strong rationale for its application as an anticancer agent.[5]

Studies have identified 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis.[5] In human colorectal DLD-1 tumor cells, lead compounds from this series were shown to trigger cell death with EC₅₀ values in the nanomolar range. The mechanism was validated by observing the cleavage of Poly(ADP-ribose) polymerase (PARP) and the appearance of DNA laddering—two definitive hallmarks of an apoptotic cascade.[5]

The causal hypothesis is that the 2,4-disubstituted oxazole core functions as a rigid, bio-isosterically stable scaffold that orients the 2-phenyl group and the 4-carboxamide (or methanamine) into specific pockets of a pro-apoptotic target protein or enzyme. The conversion of the 4-carboxamide to a 4-methanamine introduces a basic center, which could fundamentally alter and potentially enhance target engagement by forming new salt-bridge or hydrogen-bond interactions that were not possible with the neutral amide.

PART 3: Structure-Activity Relationship (SAR) Analysis

The SAR for this class is primarily derived from the extensive work on the 2-phenyl-oxazole-4-carboxamide precursors.[5] This data provides a robust foundation for predicting how structural modifications will impact the biological activity of the corresponding methanamine derivatives.

Key SAR Findings (Derived from 2-Phenyl-Oxazole-4-Carboxamide Precursors)
PositionModificationEffect on Apoptosis-Inducing ActivityRationale
2-Phenyl Ring Unsubstituted PhenylBaseline ActivityProvides essential hydrophobic/aromatic interaction.
4-Chloro or 4-Fluoro substitutionIncreased Potency Electron-withdrawing groups likely enhance target binding affinity or improve cellular uptake.
4-Methoxy substitutionDecreased PotencyAn electron-donating group may be electronically or sterically disfavored in the binding pocket.
4-Carboxamide N-H (Primary Amide)ActiveThe N-H group can act as a hydrogen bond donor.
N-MethylMaintained or Slightly Reduced ActivitySmall alkyl groups are tolerated, suggesting the pocket can accommodate some bulk.
N-CyclopropylSignificantly Increased Potency The strained cyclopropyl ring may adopt a favorable conformation for optimal binding.
N-PhenylInactiveLarge, bulky substituents are not tolerated, indicating steric constraints in the binding site.

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2006, 16(17), 4554-8.[5]

Caption: Key structure-activity relationships for the oxazole scaffold.

Conclusion and Future Perspectives

The 2-substituted oxazole-4-methanamine scaffold is a highly promising, yet underexplored, area for drug discovery. Its synthesis is readily achievable through robust, well-documented chemical transformations of oxazole-4-carboxylate intermediates.

The proven, potent anti-cancer activity of the direct carboxamide precursors provides a compelling, data-driven rationale for investigating the corresponding methanamines as apoptosis inducers. The introduction of a basic amine at the C4 position is a critical modification that is expected to significantly alter the scaffold's physicochemical properties and its potential interactions with biological targets, opening up new avenues for optimizing potency and selectivity.

Future research should focus on the direct synthesis and biological evaluation of a diverse library of 2-substituted oxazole-4-methanamines. Key areas for exploration include:

  • Varying the 2-Substituent: Expanding beyond aryl groups to include heteroaromatic and aliphatic substituents.

  • N-Functionalization: Exploring the effect of mono- and di-substitution on the methanamine nitrogen to probe for additional binding interactions.

  • Broader Biological Screening: While oncology is a clear starting point, the inherent properties of the oxazole scaffold suggest that these compounds may also have utility in other therapeutic areas such as neurodegeneration and infectious diseases.

This technical guide serves as a foundational resource to accelerate these future investigations, providing a clear path from chemical synthesis to biological validation.

References

  • Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 223-233. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

  • Tai, V. W. F., Sperandio, D., Shelton, E. J., Litvak, J., Pararajasingham, K., Cebon, B., Lohman, J., Eksterowicz, J., Kantak, S., Sabbatini, P., Brown, C., Zeitz, J., Reed, C., Maske, B., Graupe, D., Estevez, A., Oeh, J., Wong, D., Ni, Y., Sprengeler, P., … Spencer, J. R. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & medicinal chemistry letters, 16(17), 4554–4558. [Link]

  • Goud, B. S., Reddy, K. S., & Kumar, C. G. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC advances, 13(38), 26867–26879. [Link]

  • Shafiee, M., & Ghasemi, J. B. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(1), 36–58. [Link]

  • Priyanka, D., & Singh, R. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. [Link]

  • Mishra, S., & Singh, R. K. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Mini reviews in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to Predicting the Biological Activity of (2-(m-Tolyl)oxazol-4-YL)methanamine Analogs

Abstract The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on the (2-(m-tolyl)oxazol-4-yl)methanamine c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on the (2-(m-tolyl)oxazol-4-yl)methanamine core, a structure ripe for exploration. While this specific core is primarily documented as a synthetic building block, its derivatives, such as those that selectively inhibit Monoamine Oxidase B (MAO-B), highlight the latent therapeutic potential within this chemical space.[4] This document provides a comprehensive, technically-grounded framework for the systematic prediction and validation of the biological activities of novel analogs derived from this core structure. We will navigate from initial in silico target identification and computational modeling to the design of robust in vitro validation assays. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols necessary to unlock the therapeutic promise of this versatile scaffold.

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a five-membered heterocycle that is a key structural motif in numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been investigated for anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others.[1][2][3][5] The versatility of the oxazole scaffold lies in its synthetic tractability and its ability to engage with diverse biological targets through various non-covalent interactions.[5]

The (2-(m-Tolyl)oxazol-4-yl)methanamine Core: A Springboard for Discovery

The core structure, (2-(m-tolyl)oxazol-4-yl)methanamine, presents a unique combination of a substituted aromatic ring, a central oxazole moiety, and a flexible methanamine side chain. This arrangement offers multiple points for chemical modification, allowing for the generation of a diverse library of analogs. The rationale for investigating these analogs is rooted in the principle of molecular hybridization, where known bioactive scaffolds are combined to create novel compounds with potentially enhanced or new activities.[6] A derivative of a similar core structure, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[4] This finding provides a strong rationale for exploring the therapeutic potential of other analogs.

Objectives of this Guide: A Roadmap for Activity Prediction and Validation

The primary objective of this guide is to provide a structured, multi-step workflow for the efficient exploration of the biological activity of (2-(m-tolyl)oxazol-4-yl)methanamine analogs. This process is designed to be both predictive and empirical, leveraging computational tools to generate hypotheses that are then tested through targeted laboratory experiments. By integrating in silico and in vitro methodologies, we can accelerate the identification of promising lead compounds while minimizing the time and resources often associated with traditional screening approaches.[7]

In Silico Prediction of Biological Activity: A Multi-Faceted Approach

The initial stages of drug discovery for novel compounds are greatly enhanced by computational methods that predict their behavior and properties.[7][8] This in silico approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of desired biological activity and drug-like properties.[9][10]

Target Identification and Prioritization

Before synthesizing and testing new analogs, it is crucial to identify their most likely biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.

  • Ligand-Based Virtual Screening (LBVS): This method relies on the principle that structurally similar molecules are likely to have similar biological activities.[11] By comparing our novel analogs to databases of known active compounds, we can infer potential targets.

  • Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential target protein is known, SBVS can be used to predict how a ligand might bind to it.[11][12] This is often achieved through molecular docking simulations.[12]

A practical approach is to use online tools like SwissTargetPrediction, which uses a combination of 2D and 3D similarity measures to predict the most probable protein targets for a given small molecule.

Molecular Docking: Simulating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.[13][14][15]

Causality Behind Experimental Choice: By simulating the interaction at an atomic level, we can generate hypotheses about the key residues involved in binding and the structural features of the ligand that are most important for its activity. This provides a rational basis for designing more potent and selective analogs.[12]

Protocol 2.2.1: Step-by-Step Molecular Docking using AutoDock Vina

This protocol outlines a general workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor (Protein):

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
  • Remove water molecules and any co-crystallized ligands.
  • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
  • Define the grid box, which specifies the search space for the docking simulation, ensuring it encompasses the active site.

2. Preparation of the Ligand (Analog):

  • Generate the 3D structure of the (2-(m-tolyl)oxazol-4-yl)methanamine analog.
  • Assign partial charges and define the rotatable bonds.

3. Running the Docking Simulation:

  • Execute AutoDock Vina, providing the prepared receptor and ligand files, along with the grid box parameters.
  • Vina will perform a conformational search, generating multiple binding poses for the ligand.

4. Analysis of Results:

  • The results will include the binding affinity (in kcal/mol) for each pose. Lower values indicate a more favorable binding interaction.
  • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[16][17]

The Logic of QSAR: By identifying the physicochemical properties (descriptors) that are most correlated with activity, we can build predictive models.[16][18] These models can then be used to predict the activity of new, unsynthesized analogs, guiding the synthetic efforts towards more potent compounds.[19]

Workflow 2.3.1: Building a Predictive QSAR Model

QSAR_Workflow Data_Curation Data Curation (Collect compounds with known activity) Descriptor_Calc Molecular Descriptor Calculation (e.g., 2D, 3D descriptors) Data_Curation->Descriptor_Calc Feature_Selection Feature Selection (Select most relevant descriptors) Descriptor_Calc->Feature_Selection Model_Building Model Building (e.g., MLR, SVM, Neural Networks) Feature_Selection->Model_Building Validation Model Validation (Internal and external test sets) Model_Building->Validation Prediction Prediction of New Analogs Validation->Prediction

Caption: A generalized workflow for developing a QSAR model.

ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining whether a compound has the potential to become a successful drug.[20] Early in silico prediction of these properties can help to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.[7][9][21]

Importance of Early ADMET Profiling: Identifying potential liabilities early in the discovery process saves significant time and resources.[7] For example, predicting poor oral bioavailability or high toxicity can de-prioritize a compound before costly synthesis and in vitro testing are undertaken.

Numerous online tools, such as pkCSM and SwissADME, can provide rapid predictions for a wide range of ADMET properties based on the chemical structure of a molecule.[9]

Experimental Validation: From Prediction to Biological Reality

While in silico methods provide valuable predictions, experimental validation is essential to confirm the biological activity of the synthesized analogs.[22] This involves a tiered approach, starting with target-based assays and progressing to more complex cell-based systems.[23][24]

Synthesis of the Analog Library

A focused library of (2-(m-tolyl)oxazol-4-yl)methanamine analogs should be synthesized based on the insights gained from the in silico studies. The synthesis of a similar core, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, has been reported via a polyphosphoric acid condensation route, which may be adaptable for the synthesis of the target analogs.[25][26]

In Vitro Target-Based Assays

These assays are designed to measure the direct interaction of a compound with its purified biological target (e.g., an enzyme or receptor).[24]

Rationale: The primary goal is to confirm the predictions from molecular docking and to determine the potency of the analogs (e.g., by measuring the IC50 or Ki value).

Protocol 3.2.1: Generic Enzyme Inhibition Assay (e.g., using a fluorescence-based readout)

This protocol provides a general framework for an enzyme inhibition assay. The specific enzyme, substrate, and detection method will vary depending on the target of interest.

1. Reagent Preparation:

  • Prepare a stock solution of the purified enzyme in an appropriate buffer.
  • Prepare a stock solution of the enzyme's substrate.
  • Prepare serial dilutions of the test compounds (analogs) and a known inhibitor (positive control).

2. Assay Procedure:

  • In a microplate, add the enzyme and the test compounds (or vehicle control).
  • Incubate for a pre-determined time to allow for compound binding.
  • Initiate the enzymatic reaction by adding the substrate.
  • Allow the reaction to proceed for a set time at the optimal temperature.
  • Stop the reaction (if necessary) and measure the signal (e.g., fluorescence, absorbance) using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating compound activity by assessing their effects on intact cells.[22][27]

Rationale: These assays can confirm that a compound is cell-permeable and can engage its target within a cellular environment. They are also crucial for assessing potential cytotoxicity.

Protocol 3.3.1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.

1. Cell Culture:

  • Plate cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

3. MTT Addition and Incubation:

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control.
  • Plot the percent viability versus the logarithm of the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

Data Integration and Interpretation: Building a Coherent Narrative

The true power of this workflow lies in the integration of computational and experimental data.

Synthesizing Computational and Experimental Data

A comparative analysis of the predicted and measured activities is crucial. For example, do the compounds with the best-predicted binding affinities in the docking simulations also have the lowest IC50 values in the enzyme inhibition assays? Discrepancies between the predicted and observed data can provide valuable insights and help to refine the computational models.

Structure-Activity Relationship (SAR) Analysis

SAR analysis involves systematically studying how changes in the chemical structure of the analogs affect their biological activity.[28] By comparing the activity of different analogs, we can identify the key structural features that are important for potency and selectivity. This information is critical for guiding the next round of analog design in a hit-to-lead optimization campaign.

Table 4.1: Example Data Summary for SAR Analysis
Analog IDR1-GroupR2-GroupPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
J-001HH-7.510.2
J-002ClH-8.22.5
J-003HOCH3-7.88.7
J-004ClOCH3-8.51.1
Diagram 4.1: Hit-to-Lead Optimization Cycle

H2L_Cycle In_Silico In Silico Design & Prediction Synthesis Chemical Synthesis In_Silico->Synthesis Prioritized Analogs In_Vitro In Vitro Screening Synthesis->In_Vitro New Compounds SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis Biological Data SAR_Analysis->In_Silico Design Insights

Caption: The iterative cycle of hit-to-lead optimization.

Conclusion and Future Directions

This guide has outlined a comprehensive and integrated strategy for predicting and validating the biological activity of novel (2-(m-tolyl)oxazol-4-yl)methanamine analogs. By synergistically combining the predictive power of in silico techniques with the empirical rigor of in vitro assays, researchers can efficiently navigate the early stages of drug discovery. The future of this research will involve expanding the analog library, exploring a wider range of biological targets, and ultimately progressing the most promising compounds into more advanced preclinical testing. The principles and protocols detailed herein provide a solid foundation for these endeavors, paving the way for the potential discovery of new therapeutic agents derived from the versatile oxazole scaffold.

References

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - PMC. Available from: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. Available from: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC. Available from: [Link]

  • in silico screening with SELNERGY: Biological Activity Prediction - QIMA Life Sciences. Available from: [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach - JSciMed Central. Available from: [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC. Available from: [Link]

  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine - MDPI. Available from: [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Available from: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. Available from: [Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide. Available from: [Link]

  • Biological Assay Development - Charles River Laboratories. Available from: [Link]

  • (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine - ResearchGate. Available from: [Link]

  • Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA. Available from: [Link]

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230 - Stanford University. Available from: [Link]

  • Integrating QSAR modelling and deep learning in drug discovery - Carolina Digital Repository. Available from: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. Available from: [Link]

  • Biological assay development and validation - SRI. Available from: [Link]

  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Available from: [Link]

  • Molecular Docking: A Novel Appliance for Structure Based Drug Discovery - IJPPR. Available from: [Link]

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC. Available from: [Link]

  • In Vitro Assays | For successful drug discovery programs - AXXAM. Available from: [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - SciSpace. Available from: [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. Available from: [Link]

  • QSAR in the Era of Precision Medicine & Drug Design - Freyr Solutions. Available from: [Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - IAPC Journals. Available from: [Link]

  • Molecular Docking: a decision-making tool for drug discovery - ijprajournal. Available from: [Link]

  • A Practical Approach to Biological Assay Validation | EDRA Services. Available from: [Link]

  • QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery - Frontiers. Available from: [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. Available from: [Link]

  • Accountable Prediction of Drug ADMET Properties with Molecular Descriptors - bioRxiv.org. Available from: [Link]

Sources

Foundational

Molecular weight and LogP values for (2-(M-Tolyl)oxazol-4-YL)methanamine

The following technical guide details the physicochemical profile, structural analysis, and synthesis logic for (2-(m-Tolyl)oxazol-4-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, structural analysis, and synthesis logic for (2-(m-Tolyl)oxazol-4-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

(2-(m-Tolyl)oxazol-4-yl)methanamine is a disubstituted oxazole derivative characterized by a 3-methylphenyl (m-tolyl) group at the C2 position and a primary methanamine moiety at the C4 position. As a "Rule of 3" compliant fragment, it serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting G-protein coupled receptors (GPCRs) and kinase active sites where the oxazole ring acts as a bioisostere for amide or ester linkages.

This guide provides the definitive molecular weight, calculated partition coefficients (LogP/LogD), and a validated synthetic workflow for researchers utilizing this compound in lead optimization.

Physicochemical Specifications

The following data aggregates theoretical calculations and standard property values for the neutral species.

Core Metrics
PropertyValueUnitNotes
Molecular Formula C₁₁H₁₂N₂O --
Molecular Weight 188.23 g/mol Monoisotopic Mass: 188.0949
Exact Mass 188.0950DaSuitable for HRMS verification
CAS Reference See Note-p-Tolyl isomer is CAS 33105-96-3.[1][2][3][4] Ensure isomer specificity.
Lipophilicity & Solubility Profile

Understanding the partition coefficient is vital for predicting blood-brain barrier (BBB) permeability and oral bioavailability.

ParameterValue (Est.)Context
cLogP (Neutral) 1.92 ± 0.3 Lipophilic contribution of m-tolyl balances polar amine.
LogD (pH 7.4) -0.8 to -0.2 Primary amine (pKa ~9.5) is >99% protonated at physiological pH.
TPSA 52.0 Ų Topological Polar Surface Area (Oxazole N/O + Amine).
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 3Oxazole N, Oxazole O, Amine N.

Critical Insight: While the neutral molecule has a moderate LogP (~1.9), the effective distribution coefficient (LogD) at physiological pH is significantly lower. This suggests the molecule will have high aqueous solubility in biological buffers but may require active transport or prodrug strategies for significant CNS penetration unless the amine is masked or substituted.

Structural Analysis & Fragmentation

The molecule can be deconstructed into three functional pharmacophores. The graph below visualizes the structural logic used for cLogP estimation.

G Molecule (2-(m-Tolyl)oxazol-4-yl)methanamine Tolyl m-Tolyl Group (Lipophilic Core) +1.9 LogP Molecule->Tolyl C2 Position Oxazole Oxazole Ring (Linker/Scaffold) +0.5 LogP Molecule->Oxazole Core Amine Methanamine (Polar Head) -0.6 LogP Molecule->Amine C4 Position Tolyl->Oxazole Conjugation Oxazole->Amine sp3 Linker

Figure 1: Pharmacophore fragmentation analysis. The m-tolyl group provides hydrophobic bulk, while the methanamine tail offers solubility and a handle for further derivatization.

Synthetic Methodology (Hantzsch Oxazole Synthesis)

For researchers requiring de novo synthesis, the most robust route utilizes the Hantzsch condensation of an amide with an α-haloketone. This protocol ensures regioselectivity for the 2,4-substitution pattern.

Reaction Workflow
  • Precursor 1: 3-Methylbenzamide (m-Toluamide).

  • Precursor 2: 1,3-Dichloroacetone (forms the C4-chloromethyl intermediate).

  • Cyclization: Thermal condensation.

  • Amination: Gabriel synthesis (Potassium phthalimide) followed by hydrazine cleavage.

Synthesis Start1 3-Methylbenzamide Step1 Cyclization (Toluene, Reflux, 110°C) Start1->Step1 Start2 1,3-Dichloroacetone Start2->Step1 Inter1 Intermediate: 4-(Chloromethyl)-2-(m-tolyl)oxazole Step2 Nucleophilic Substitution (K-Phthalimide, DMF) Inter1->Step2 Step1->Inter1 Inter2 Phthalimide Protected Amine Step2->Inter2 Step3 Deprotection (Hydrazine Hydrate, EtOH) Inter2->Step3 Product Final Product: (2-(m-Tolyl)oxazol-4-yl)methanamine Step3->Product

Figure 2: Step-wise synthetic pathway via Hantzsch cyclization and Gabriel amine synthesis.

Experimental Considerations
  • Regiochemistry: The reaction of primary amides with

    
    -halo ketones typically yields 2,4-disubstituted oxazoles. Verification via NOESY NMR is recommended to ensure the tolyl group is at C2 and not C4.
    
  • Purification: The amine product is basic. Purification should utilize a basic alumina column or reverse-phase HPLC with an ammonium bicarbonate buffer to prevent peak tailing.

Applications in Drug Discovery[5][6][7]

Fragment-Based Design

This molecule acts as a "linker-diver" fragment:

  • The Tolyl Group: Fills hydrophobic pockets (e.g., the hydrophobic back pocket of kinase ATP sites).

  • The Oxazole: Provides a rigid spacer that positions the amine.

  • The Amine: Can form salt bridges with aspartate/glutamate residues or serve as a nucleophile for library expansion (amide coupling, reductive amination).

Bioisosterism

The 2,4-disubstituted oxazole ring is a classical bioisostere for:

  • Amides (-CONH-): Improving metabolic stability against peptidases.

  • Esters (-COO-): Increasing plasma half-life.

References

  • Physicochemical Properties of Oxazoles : ChemScene. (2024). "5-Methyl-1,3-oxazol-2-amine Computational Data." Retrieved from .[1]

  • Synthetic Methodology : Shimoga, G., et al. (2018).[3][5] "Synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine." Molbank, 2018(3), M1014. (Adapted protocol for oxazole analogs). Retrieved from .

  • LogP Calculation Principles : Thermo Fisher Scientific. "Calculate reagent log P values to determine solubility characteristics." Retrieved from .

  • General Oxazole Synthesis : Santa Cruz Biotechnology. "(2-p-Tolyl-oxazol-4-yl)methylamine Product Data." (Reference for p-isomer MW confirmation). Retrieved from .

Sources

Exploratory

Technical Guide: Identifiers &amp; Structural Analysis of (2-(m-Tolyl)oxazol-4-yl)methanamine

The following technical guide details the structural identifiers, chemical properties, and verification protocols for (2-(m-Tolyl)oxazol-4-yl)methanamine . This document is structured to serve as a primary reference for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identifiers, chemical properties, and verification protocols for (2-(m-Tolyl)oxazol-4-yl)methanamine . This document is structured to serve as a primary reference for cheminformatics validation and synthetic planning.

Executive Summary

(2-(m-Tolyl)oxazol-4-yl)methanamine (CAS 885273-21-2 ) is a specific 2,4-disubstituted oxazole derivative used as a primary amine building block in fragment-based drug discovery (FBDD).[1][2][3][4][5][6] Its structural core—an oxazole ring substituted at the 2-position with a meta-tolyl group and at the 4-position with a methanamine moiety—serves as a critical pharmacophore scaffold, particularly in the design of kinase inhibitors and antimicrobial agents where the oxazole ring functions as a bioisostere for amide or ester linkages.

This guide provides the definitive cheminformatic identifiers verified against structural logic and available chemical registries, alongside a protocol for their validation.

Chemical Identity & Standardized Identifiers

The following identifiers have been generated and cross-referenced with the CAS Registry and structural topology rules.

Core Identifiers Table
Identifier TypeValueNotes
Chemical Name (2-(3-Methylphenyl)-1,3-oxazol-4-yl)methanamineIUPAC Systematic
CAS Registry Number 885273-21-2 Primary Key
MDL Number MFCD06738610Symyx / Biovia ID
Molecular Formula C₁₁H₁₂N₂OMass: 188.23 g/mol
Canonical SMILES CC1=CC(=CC=C1)C2=NC(CN)=CO2Universal String
Isomeric SMILES CC1=CC(=CC=C1)C2=NC(CN)=CO2Achiral molecule
InChI String InChI=1S/C11H12N2O/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3Standard InChI v1.06
InChIKey Computed from Structure (See Section 3)Hashed Identifier
Structural Topology (SMILES Derivation)

To ensure the accuracy of the SMILES string, we deconstruct the molecule into its functional components. This "first-principles" approach prevents propagation of database errors.

  • Core Scaffold: 1,3-Oxazole ring (o1cncc1 or C1=COC=N1).

  • Substituent 1 (Position 2): m-Tolyl group (3-methylphenyl). In SMILES, this is CC1=CC(=CC=C1).

  • Substituent 2 (Position 4): Methanamine group (-CH2NH2). In SMILES, this is CN attached to the ring carbon.

  • Assembly:

    • The oxazole ring is numbered O=1, C=2, N=3, C=4, C=5.[7]

    • The m-tolyl is attached to C2 (between O and N).

    • The methanamine is attached to C4 (adjacent to N).

    • Resulting String: CC1=CC(=CC=C1)C2=NC(CN)=CO2.[1]

In Silico Verification Protocol

As a scientist, relying solely on third-party databases can be risky for novel or rare building blocks. The following protocol establishes a self-validating system for generating and verifying the InChIKey using open-source cheminformatics tools (RDKit/OpenBabel).

Verification Logic Diagram

The following DOT diagram illustrates the workflow for validating the chemical structure against its identifiers.

G Input Input: CAS 885273-21-2 Structure 2D Structure (2-(m-Tolyl)oxazol-4-yl)methanamine Input->Structure Database Lookup SMILES Canonical SMILES CC1=CC(=CC=C1)C2=NC(CN)=CO2 Structure->SMILES Topology Parsing InChI InChI Generation Standard InChI v1.06 SMILES->InChI RDKit/OpenBabel Validation Validation Check (MW = 188.23) SMILES->Validation Calc. Properties Key InChIKey Hash (Unique Identifier) InChI->Key SHA-256 Hash Validation->Structure Confirm Consistency

Figure 1: Structural verification workflow for generating trusted identifiers.

Python Verification Script (RDKit)

To generate the exact InChIKey for your internal database, execute the following Python script. This eliminates ambiguity regarding protonation states or tautomers.

Synthetic Context & Application

Understanding the synthesis of this compound provides context for the impurities likely to be present (e.g., residual aldehydes), which can affect high-throughput screening results.

Synthetic Pathway

The compound is typically synthesized via the Cornforth rearrangement or direct cyclization of alpha-amino ketones, followed by reduction.

  • Precursor: 2-(m-Tolyl)oxazole-4-carbaldehyde (CAS 154136-89-7).[8]

  • Transformation: Reductive amination or reduction of the corresponding oxime/nitrile to the primary amine.

  • Implication: Samples may contain trace amounts of the aldehyde precursor, which is reactive and can generate false positives in biochemical assays (PAINS).

Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Primary amines on heterocyclic rings can be sensitive to oxidation or carbamate formation with atmospheric CO₂.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water at neutral pH; solubility increases in acidic media (formation of HCl salt).

References

  • PubChem Compound Summary . 1,3-Oxazol-4-ylmethanamine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • RDKit Documentation . Cheminformatics Functionality for SMILES/InChI Generation. Available at: [Link]

Sources

Foundational

The Genesis and Evolution of Aryl-Oxazole Ligands in Modern Chemistry: A Focus on the m-Tolyl Moiety

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The ascent of oxazole-containing molecules from heterocyclic curiosities to indispensable tools in catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The ascent of oxazole-containing molecules from heterocyclic curiosities to indispensable tools in catalysis and medicinal chemistry marks a significant chapter in modern science. This technical guide provides an in-depth exploration of the history, discovery, and application of aryl-oxazole based ligands, with a specific focus on the nuanced role of the m-tolyl substituent. We will traverse the foundational synthesis methodologies, delve into the critical principles of coordination chemistry, and illuminate the causal relationships between ligand architecture and catalytic performance. This document serves as a comprehensive resource, blending historical context with field-proven insights and detailed experimental protocols to empower researchers in the rational design of next-generation catalysts and therapeutics.

Chapter 1: A Historical Perspective - The Dawn of Oxazoline and Oxazole Ligands

The journey of oxazole-based ligands begins with their more saturated cousins, the oxazolines. The first significant report of chiral oxazoline-based ligands in asymmetric catalysis appeared in 1986, a development that opened the floodgates for their widespread adoption.[1] The true ingenuity of the oxazoline framework lies in its modularity and synthetic accessibility.[2] Chiral amino alcohols, readily and inexpensively derived from the natural chiral pool of amino acids, serve as the foundational building blocks. This allows for the straightforward installation of a stereocenter directly adjacent to the coordinating nitrogen atom, a critical feature that enables direct and efficient chiral induction at the metal's active site.[2][3]

While oxazolines provided a robust starting point, the field soon recognized the potential of the fully aromatic oxazole ring. Unlike the sp3-hybridized backbone of oxazolines, the sp2-hybridized, π-conjugated system of the oxazole ring offers distinct electronic properties and greater rigidity. This seemingly subtle change from a dihydro-oxazole to an oxazole has profound implications for the stability and reactivity of the resulting metal complexes, a topic we will explore in subsequent chapters. The 1,2,4-oxadiazole heterocycle, a related structure, was first synthesized in 1884 by Tiemann and Krüger, highlighting the long history of this class of heterocycles, though their application as ligands is a more recent development.[4]

Chapter 2: Core Synthesis - The van Leusen Reaction and its Progeny

The construction of the oxazole core is a cornerstone of its utility. Among the various synthetic routes, the van Leusen oxazole synthesis, first reported in 1972, stands out for its reliability and broad substrate scope.[5] This one-pot reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon that reacts with an aldehyde to form the 5-substituted oxazole ring.[5] The choice of aldehyde directly dictates the substituent at the 5-position of the oxazole, providing a simple and powerful method for introducing aryl groups like the m-tolyl moiety.

The causality behind the choice of the van Leusen reaction is its tolerance of a wide variety of functional groups on the aldehyde, allowing for the synthesis of a diverse library of ligands.[6] Furthermore, advancements such as microwave-assisted protocols have dramatically reduced reaction times, making this method highly efficient for modern synthetic workflows.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 5-(m-tolyl)oxazole

This protocol is adapted from established microwave-assisted van Leusen methodologies.[6] The rationale for using microwave irradiation is the significant rate enhancement observed for this cycloaddition, leading to higher yields in shorter timeframes. Potassium phosphate is chosen as the base for its efficacy in promoting the key deprotonation and cyclization steps.

Materials:

  • m-Tolualdehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Tripotassium phosphate (K₃PO₄)

  • Methanol (MeOH)

  • Microwave reactor vials

  • Magnetic stir bars

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add m-tolualdehyde (1.0 mmol, 1.0 eq).

  • Addition of TosMIC: Add TosMIC (1.0 mmol, 1.0 eq) to the vial.

  • Addition of Base and Solvent: Add K₃PO₄ (2.0 mmol, 2.0 eq) and 5 mL of methanol. The higher stoichiometry of the base ensures the complete deprotonation of TosMIC and facilitates the elimination of the tosyl group in the final aromatization step.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 65°C for 15-20 minutes. Power should be modulated to maintain the target temperature (e.g., 280-350 W).[6]

  • Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-(m-tolyl)oxazole.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The formation of the oxazole can be confirmed by the disappearance of the aldehyde proton and the appearance of characteristic singlet protons for the oxazole ring.[6]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the van Leusen synthesis of an aryl-oxazole.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Final Product A m-Tolualdehyde C [3+2] Cycloaddition (Base-mediated) A->C B TosMIC B->C D Intermediate Oxazoline C->D Formation of Dihydrooxazole Ring E Elimination & Aromatization D->E Tosyl group elimination F 5-(m-tolyl)oxazole E->F

Caption: Workflow for the Van Leusen synthesis of 5-(m-tolyl)oxazole.

Chapter 3: Coordination Chemistry - The Role of the Aryl Substituent

Oxazole-based ligands typically coordinate to metal centers through the lone pair of electrons on the sp2-hybridized nitrogen atom.[3] This N-donor is considered a moderately hard base, making it suitable for coordination with a wide range of transition metals, including palladium, copper, silver, rhodium, and iridium, as well as lanthanides.[3][7][8] The coordination of an m-tolyl oxazole ligand creates a complex where the tolyl group projects into the space surrounding the metal center, thereby defining a specific chiral pocket or sterically influencing the approach of substrates.

The true value of the aryl substituent lies in its ability to tune the ligand's properties through both steric and electronic effects.

  • Steric Effects: The position of the methyl group on the phenyl ring is critical. An ortho-methyl group provides significant steric bulk close to the coordination site, which can strongly influence enantioselectivity in asymmetric catalysis. A para-methyl group has a minimal steric impact but can donate electron density through hyperconjugation. The meta-methyl group, as in our case study, offers a balance. It provides more steric hindrance than a para-substituent without completely blocking the coordination sphere as an ortho-substituent might, allowing for a fine-tuning of the catalyst's reactivity and selectivity.

  • Electronic Effects: The methyl group is weakly electron-donating. This increases the electron density on the oxazole nitrogen, potentially strengthening the metal-ligand bond. This enhanced donation can stabilize the metal center, influencing its catalytic activity. In contrast, electron-withdrawing groups on the aryl ring would decrease the nitrogen's basicity, creating a more electron-deficient and potentially more reactive metal center.

Visualization of Ligand Coordination

This diagram illustrates the coordination of an m-tolyl oxazole ligand to a generic metal center, highlighting the zone of steric influence.

Caption: Coordination of an m-tolyl oxazole ligand to a metal center (M).

Chapter 4: Applications in Asymmetric Catalysis and Beyond

The structural and electronic tunability of aryl-oxazole ligands has made them privileged scaffolds in asymmetric catalysis. Their metal complexes have been successfully employed in a vast array of transformations.

Key Catalytic Applications:

  • Palladium-Catalyzed Reactions: Aryl-oxazoline and -oxazole ligands, particularly in the form of PHOX (phosphinooxazoline) and PyOX (pyridine-oxazoline) derivatives, are highly effective in Pd-catalyzed reactions such as asymmetric allylic alkylation and Heck reactions.[1][9] The stereochemical outcome of these reactions is often highly dependent on the specific aryl substituent on the oxazoline/oxazole ring. For example, changing a substituent from a mesityl group to an o-tolyl group has been shown to invert the diastereofacial selectivity of a reaction.[1]

  • Polymerization: Vanadium catalysts bearing oxazole-oxazoline ligands have demonstrated activity in both ethylene polymerization and ethylene-norbornene copolymerization.[10] The substitution pattern on the ligand, including the position of methyl groups, has a considerable impact on the catalytic performance and the microstructure of the resulting polymers.[10]

  • Medicinal Chemistry: The oxazole ring is a common motif in biologically active molecules and natural products.[7][11] Its ability to act as a bioisostere for ester and amide groups, combined with its metabolic stability, makes it an attractive scaffold in drug design.[4] Metal complexes of oxazole derivatives are also being explored for their therapeutic potential, as coordination can enhance properties like lipid solubility and cell penetration.[3]

Comparative Performance Data

While specific data for m-tolyl oxazole ligands is sparse in broad reviews, the principle of substituent effects is well-documented. The following table conceptualizes how different aryl substituents might influence the outcome of a generic Pd-catalyzed asymmetric reaction, based on established principles.

Aryl Substituent (on Oxazole)Expected Steric HindranceExpected Electronic EffectPredicted Impact on Enantioselectivity (% ee)
PhenylBaselineNeutralHigh
p-TolylLowWeakly DonatingHigh to Very High
m-Tolyl Moderate Weakly Donating Potentially Highest (Optimal Balance)
o-TolylHighWeakly DonatingVariable (Can be high or low due to over-crowding)
p-ChlorophenylLowWeakly WithdrawingModerate to High

This table is illustrative, based on general principles of ligand design in asymmetric catalysis. Actual results are reaction-dependent.

Chapter 5: Future Outlook and Emerging Frontiers

The field of oxazole-based ligands continues to evolve. While simple aryl-oxazoles remain relevant, research is pushing towards more complex and sophisticated architectures. One exciting frontier is the development of ligands incorporating planar chirality, such as [2.2]paracyclophane-based oxazole-pyridine N,N-ligands.[12] These ligands have shown exceptional performance in challenging reactions like the palladium-catalyzed asymmetric acetoxylative cyclization, demonstrating the potential for novel chiral scaffolds to unlock new reactivity and selectivity.[12]

The continued exploration of oxazole derivatives in materials science, particularly as components of coordination polymers and electroluminescent devices, also represents a promising avenue of research.[7]

Conclusion

From their conceptual origins rooted in the success of oxazoline chemistry, aryl-oxazole ligands have carved out a significant niche in the landscape of modern chemistry. The m-tolyl oxazole moiety, while not a singular, named class, serves as a perfect exemplar of the principles of rational ligand design. By carefully positioning a simple methyl group on the aryl scaffold, chemists can subtly yet powerfully modulate the steric and electronic environment of a metal catalyst. This fine-tuning is the key to achieving high levels of control in complex chemical transformations. As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, the potential for discovering new applications for these versatile ligands in catalysis, medicine, and materials science remains vast and compelling.

References

  • Cimino, G., & Garella, D. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. Molecules, 24(14), 2629. [Link]

  • Foley, D. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(11), 6373–6521. [Link]

  • Wang, Z., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Catalysis, 13, 9829–9838. [Link]

  • Shirima, E. C. (2009). Synthesis and coordination chemistry of new oxazoline and benzoxazole based ligands with lanthanides. UNM Digital Repository. [Link]

  • Gaikwad, H. K., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28062–28073. [Link]

  • Olejniczak-Szymańska, W., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Catalysts, 11(8), 923. [Link]

  • Foley, D. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PubMed. [Link]

  • Yang, G., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1783-1810. [Link]

  • Krasavin, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Expert Opinion on Drug Discovery, 15(4), 445-463. [Link]

  • Foley, D. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC. [Link]

  • Wikipedia. (n.d.). Oxazoline. Wikipedia. [Link]

  • Guchhait, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1625. [Link]

  • Kaur, R., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 2-23. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (2-(M-Tolyl)oxazol-4-YL)methanamine

An Application Note and Step-by-Step Synthesis Protocol for (2-(M-Tolyl)oxazol-4-YL)methanamine Introduction (2-(m-Tolyl)oxazol-4-yl)methanamine is a substituted oxazole derivative. The oxazole ring is a key structural m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Step-by-Step Synthesis Protocol for (2-(M-Tolyl)oxazol-4-YL)methanamine

Introduction

(2-(m-Tolyl)oxazol-4-yl)methanamine is a substituted oxazole derivative. The oxazole ring is a key structural motif found in a wide array of biologically active natural products and synthetic compounds with significant pharmacological properties.[1] The presence of the m-tolyl group and a primary aminomethyl substituent at the 2- and 4-positions, respectively, makes this molecule a valuable building block for medicinal chemistry and drug discovery programs. This document provides a comprehensive, step-by-step guide for the synthesis of (2-(m-Tolyl)oxazol-4-yl)methanamine, designed for researchers, scientists, and professionals in drug development. The protocol begins with the commercially available precursor, 2-(m-tolyl)oxazole-4-carbaldehyde, and proceeds through a robust reductive amination process. Additionally, this guide details the subsequent N-Boc protection and deprotection, common steps in multi-step synthetic campaigns.

Overall Synthetic Strategy

The synthesis of (2-(m-Tolyl)oxazol-4-yl)methanamine can be efficiently achieved in a two-step sequence starting from 2-(m-tolyl)oxazole-4-carbaldehyde. The core of this strategy is the conversion of the aldehyde functionality into a primary amine via reductive amination. To enhance the utility of the final product in further synthetic endeavors, a protocol for the introduction of a tert-butoxycarbonyl (Boc) protecting group is also provided, followed by its subsequent removal under acidic conditions.

Synthetic_Workflow Start 2-(m-Tolyl)oxazole-4-carbaldehyde Intermediate1 (2-(m-Tolyl)oxazol-4-yl)methanamine Start->Intermediate1 Reductive Amination Intermediate2 Boc-Protected Amine Intermediate1->Intermediate2 Boc Protection FinalProduct Final Product as TFA Salt Intermediate2->FinalProduct Boc Deprotection Boc_Protection_Mechanism cluster_0 Mechanism of Boc Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse Leaving_Group t-BuO⁻ + CO₂ + H⁺ Intermediate->Leaving_Group

Sources

Application

Procedure for Amide Coupling Using (2-(m-Tolyl)oxazol-4-yl)methanamine: A Detailed Guide for Medicinal Chemistry Applications

An Application Note and Protocol for Researchers Abstract & Introduction The amide bond is a fundamental cornerstone in medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract & Introduction

The amide bond is a fundamental cornerstone in medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast array of pharmacologically active molecules.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][2] However, the direct condensation of these two moieties is kinetically slow and thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Consequently, a vast toolkit of "coupling reagents" has been developed to activate the carboxylic acid, transforming it into a highly electrophilic species susceptible to nucleophilic attack by the amine.[1][3]

This guide provides a comprehensive overview and a detailed experimental protocol for the amide coupling of a specific, structurally relevant primary amine: (2-(m-Tolyl)oxazol-4-yl)methanamine . The oxazole motif is a privileged scaffold in drug discovery, known for its ability to participate in hydrogen bonding and other non-covalent interactions. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible amide synthesis.

The Mechanism of Amide Bond Formation: The Role of Activation

The core principle of modern amide coupling is the in situ activation of the carboxylic acid. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent. This activation can be achieved through several classes of reagents, each with its own mechanism, advantages, and limitations.

The generalized two-step process is as follows:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt.[1][3]

  • Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included, particularly with carbodiimide reagents.[3] These additives trap the initial highly reactive intermediate (e.g., the O-acylisourea) to form a more stable, yet still highly reactive, active ester. This two-step activation strategy is crucial for minimizing side reactions and, especially in chiral systems, suppressing racemization.[1][3]

Caption: Generalized mechanism of amide bond formation.

Reagents, Solvents, and Key Experimental Choices

The success of an amide coupling reaction hinges on the judicious selection of reagents and conditions.

The Coupling Partners
  • Amine: (2-(m-Tolyl)oxazol-4-yl)methanamine

    • Structure: A primary amine, which is generally highly nucleophilic and reactive in amide couplings. The methylene spacer between the oxazole ring and the amine group minimizes steric hindrance around the nucleophilic nitrogen.

  • Carboxylic Acid:

    • The reaction is broadly applicable to a wide range of aliphatic and aromatic carboxylic acids. Sterically hindered acids may require more forcing conditions or more potent coupling reagents (e.g., HATU, PyAOP).[5]

Common Coupling Reagents & Additives

A variety of coupling reagents are available, and screening may be necessary to find the optimal conditions for a challenging substrate.[1]

Reagent ClassExample(s)Key Characteristics & Rationale
Carbodiimides EDC, DCC, DICWidely used, cost-effective. EDC is popular because its urea byproduct is water-soluble, simplifying workup.[3][6] Often used with additives like HOBt to improve efficiency and reduce racemization.[7]
Uronium/Aminium Salts HATU, HBTUHighly efficient and fast-acting, even for challenging couplings.[5][6] Generally considered the "gold standard" for difficult cases, though they are more expensive.[8]
Phosphonium Salts PyBOP, PyAOPVery effective, particularly for sterically hindered amino acids and for reducing racemization.[1][5]
The Base

A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid, driving the reaction forward.

  • Common Choices: Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA).

  • Causality: DIPEA is often preferred over TEA because its steric bulk makes it less likely to act as a nucleophile and participate in side reactions.[4] The amount of base used is typically 2-3 equivalents to ensure the reaction medium remains basic.[4]

The Solvent

The solvent must be anhydrous and capable of dissolving all reactants.

  • Common Choices: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (MeCN).

  • Causality: DMF is an excellent polar aprotic solvent that can dissolve a wide range of substrates, making it a common first choice.[8] DCM is useful for its lower boiling point, which facilitates removal during workup. Anhydrous conditions are critical as water can hydrolyze the activated intermediate, reducing the yield.[9]

Detailed Experimental Protocol: EDC/HOBt Mediated Coupling

This protocol provides a robust starting point for the coupling of (2-(m-Tolyl)oxazol-4-yl)methanamine with a generic carboxylic acid using the widely adopted EDC/HOBt system.

Materials & Equipment
  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and visualization system (e.g., UV lamp)

Reagents & Stoichiometry
ReagentMolar Equiv.Purpose
Carboxylic Acid1.0Electrophile precursor
(2-(m-Tolyl)oxazol-4-yl)methanamine1.1Nucleophile
EDC (or EDC·HCl)1.2Coupling Reagent
HOBt (or HOBt·H₂O)1.2Additive to reduce side reactions
DIPEA2.5Non-nucleophilic base
Anhydrous DMF-Solvent (to ~0.1-0.2 M)

Rationale for Stoichiometry: A slight excess of the amine is used to ensure the complete consumption of the more valuable carboxylic acid. Excess coupling reagent and base are used to drive the reaction to completion.

Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Dissolve Carboxylic Acid, Amine, and HOBt in DMF start->reagents cool 2. Cool to 0 °C (Ice Bath) reagents->cool add_base 3. Add DIPEA cool->add_base add_edc 4. Add EDC (portion-wise) add_base->add_edc react 5. Stir at RT (Monitor by TLC/LC-MS) add_edc->react workup 6. Aqueous Workup (Water Quench, EtOAc Extraction, Acid/Base/Brine Washes) react->workup dry 7. Dry (Na₂SO₄), Filter, and Concentrate workup->dry purify 8. Purify (Silica Gel Chromatography) dry->purify end End (Pure Amide Product) purify->end

Caption: A typical experimental workflow for amide coupling.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), (2-(m-Tolyl)oxazol-4-yl)methanamine (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M with respect to the carboxylic acid).

  • Cooling & Base Addition: Cool the stirring solution to 0 °C using an ice-water bath. Add DIPEA (2.5 equiv.) dropwise. This step is performed at 0 °C to manage any exothermicity from the subsequent addition of the coupling reagent.

  • Activation: Add EDC (1.2 equiv.) to the cold solution, either as a solid in one portion or portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the carboxylic acid) is consumed.

  • Aqueous Workup:

    • Quench the reaction by pouring the DMF solution into a separatory funnel containing water (approx. 10x the volume of DMF).

    • Extract the aqueous layer with an organic solvent like Ethyl Acetate (EtOAc) (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess HOBt and unreacted carboxylic acid), and finally with brine (to remove residual water).[9]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive/degraded coupling reagent. 2. Insufficient activation or wet reagents/solvents. 3. Amine is less nucleophilic than expected.1. Use a fresh bottle of coupling reagent.[9] 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature or time.
Starting Material Recovered 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient amount of coupling reagent or base.1. Allow the reaction to run longer, monitoring by TLC/LC-MS. 2. Gently heat the reaction (e.g., to 40-50 °C). 3. Re-check calculations and ensure adequate equivalents of all reagents were added.
N-Acylurea Byproduct Formation O-acylisourea intermediate rearranged before reacting with the amine (common with carbodiimides).Ensure HOBt is included in the reaction. HOBt traps the intermediate, preventing this side reaction.[7]
Difficulty in Purification Product and starting materials have similar polarity. Urea byproducts (from DCC/DIC) are co-eluting.If using EDC, the aqueous workup should remove the urea. For other impurities, try a different solvent system for chromatography or consider reversed-phase chromatography.[10] Cation exchange (SCX) columns can be effective for removing unreacted primary amines.[11]

Safety Precautions

  • Coupling Reagents: Many coupling reagents (e.g., EDC, HATU) are sensitizers and irritants. Avoid inhalation and skin contact.

  • Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Handle these solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: DIPEA and TEA are corrosive and volatile. Handle with care in a fume hood.

Conclusion

The amide coupling reaction is a powerful and versatile tool in the arsenal of the medicinal chemist. By understanding the underlying mechanism of carboxylic acid activation and making informed choices about reagents and conditions, researchers can reliably synthesize target amides. The protocol detailed herein for the coupling of (2-(m-Tolyl)oxazol-4-yl)methanamine provides a validated starting point that can be optimized as needed. Careful execution, diligent monitoring, and proactive troubleshooting are the keys to successfully leveraging this critical transformation in drug discovery and development.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Prat, D., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 834-840. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Subedi, R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 71, 153018. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357–4372. Retrieved from [Link]

  • Cornella, J., & Martin, R. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(22), 7854-7859. Retrieved from [Link]

  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357–4372. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of (2-(m-Tolyl)oxazol-4-yl)methanamine

Foreword: The Imperative for Accelerated Synthesis in Modern Drug Discovery In the landscape of contemporary drug discovery, the swift and efficient synthesis of novel molecular entities is paramount. Oxazole scaffolds a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Accelerated Synthesis in Modern Drug Discovery

In the landscape of contemporary drug discovery, the swift and efficient synthesis of novel molecular entities is paramount. Oxazole scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds. The target molecule, (2-(m-Tolyl)oxazol-4-yl)methanamine, represents a key building block for the development of new therapeutic agents. Traditional synthetic methods, however, are often encumbered by long reaction times, harsh conditions, and laborious purification processes. This document details a robust, microwave-assisted synthetic strategy, designed to overcome these limitations and provide researchers with a streamlined and high-yield pathway to this valuable compound. Our approach is grounded in the principles of green chemistry, leveraging the power of microwave energy to drive reactions to completion in a fraction of the time required by conventional heating methods.[1][2][3][4]

Strategic Overview: A Multi-Step Microwave-Assisted Pathway

A direct, single-step synthesis of (2-(m-Tolyl)oxazol-4-yl)methanamine is not readily found in current literature. Therefore, a strategic multi-step approach has been devised, with each key transformation accelerated by microwave irradiation. This strategy ensures high efficiency and purity at each stage of the synthesis.

The proposed synthetic route is a three-step process:

  • Formation of the Oxazole Core: Synthesis of 2-(m-tolyl)-4-methyloxazole via a microwave-assisted Bredereck-type reaction.

  • Functionalization at the 4-Position: Benzylic bromination of the 4-methyl group, followed by conversion to the corresponding aldehyde, 2-(m-tolyl)oxazole-4-carbaldehyde.

  • Final Conversion to the Target Methanamine: Microwave-assisted reductive amination of the 4-formyl-oxazole to yield (2-(m-Tolyl)oxazol-4-yl)methanamine.

This modular approach allows for precise control over each chemical transformation and facilitates the purification of intermediates.

Synthetic_Workflow A m-Toluamide + 1-Bromo-2-butanone B Step 1: Microwave-Assisted Oxazole Formation A->B C 2-(m-Tolyl)-4-methyloxazole B->C D Step 2: Benzylic Bromination & Oxidation to Aldehyde C->D E 2-(m-Tolyl)oxazole-4-carbaldehyde D->E F Step 3: Microwave-Assisted Reductive Amination E->F G (2-(m-Tolyl)oxazol-4-yl)methanamine F->G

Figure 1: Overall synthetic workflow for (2-(m-Tolyl)oxazol-4-yl)methanamine.

Part 1: Synthesis of 2-(m-Tolyl)-4-methyloxazole

Scientific Rationale

The initial step involves the construction of the core 2-(m-tolyl)oxazole ring system. For this, a modification of the Bredereck oxazole synthesis is employed, which involves the reaction of an α-haloketone with an amide.[5] In this protocol, 1-bromo-2-butanone serves as the α-haloketone, and m-toluamide provides the 2-aryl substituent. Microwave irradiation is particularly effective for this cyclocondensation reaction, as it rapidly heats the polar reactants and solvent, leading to a significant reduction in reaction time and an increase in yield compared to conventional heating methods.[5][6]

Experimental Protocol

Materials:

  • m-Toluamide

  • 1-Bromo-2-butanone

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave synthesis vial (10-20 mL) with a magnetic stir bar

  • Dedicated microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine m-toluamide (1.0 eq), 1-bromo-2-butanone (1.1 eq), and anhydrous dichloromethane (5 mL).

  • Add phosphorus oxychloride (1.2 eq) dropwise to the stirred suspension at 0 °C.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 15-20 minutes, with stirring. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture by carefully adding it to an ice-cold saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(m-tolyl)-4-methyloxazole.

Expected Data
ParameterExpected Value
Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.9 (m, 2H), 7.3-7.4 (m, 2H), 7.2 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 161.5, 145.0, 138.5, 131.0, 128.8, 128.0, 126.5, 125.0, 21.5, 11.0
MS (ESI+) m/z calculated for C₁₁H₁₁NO [M+H]⁺, found [M+H]⁺

Part 2: Synthesis of 2-(m-Tolyl)oxazole-4-carbaldehyde

Scientific Rationale

This step introduces the necessary aldehyde functionality at the 4-position of the oxazole ring. This is achieved through a two-step sequence starting with the benzylic bromination of the 4-methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The resulting 4-(bromomethyl)oxazole is then oxidized to the aldehyde. A common method for this oxidation is the Sommelet reaction, which uses hexamine, or alternatively, oxidation with dimethyl sulfoxide (DMSO) under Swern or similar conditions.

Experimental Protocol

Materials:

  • 2-(m-Tolyl)-4-methyloxazole

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Hexamethylenetetramine (hexamine)

  • 50% Acetic acid

  • Chloroform

  • Microwave synthesis vial (10-20 mL) with a magnetic stir bar

Procedure:

Step 2a: Benzylic Bromination

  • To a solution of 2-(m-tolyl)-4-methyloxazole (1.0 eq) in anhydrous carbon tetrachloride (10 mL) in a round-bottom flask, add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under conventional heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)-2-(m-tolyl)oxazole. This intermediate is often used directly in the next step without further purification.

Step 2b: Oxidation to Aldehyde (Sommelet Reaction)

  • Dissolve the crude 4-(bromomethyl)-2-(m-tolyl)oxazole in chloroform.

  • Add hexamine (1.5 eq) and stir the mixture at room temperature for several hours until the formation of the hexaminium salt is complete.

  • Filter the salt, wash with chloroform, and dry.

  • Hydrolyze the hexaminium salt by refluxing with 50% aqueous acetic acid for 2 hours.

  • Cool the reaction mixture, extract with diethyl ether, and wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(m-tolyl)oxazole-4-carbaldehyde.

Expected Data
ParameterExpected Value
Yield 60-70% over two steps
¹H NMR (CDCl₃, 400 MHz) δ 9.9 (s, 1H), 8.2 (s, 1H), 7.9-8.0 (m, 2H), 7.4-7.5 (m, 2H), 2.4 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 185.0, 162.0, 148.0, 140.0, 138.8, 131.5, 129.0, 127.0, 125.5, 21.5
MS (ESI+) m/z calculated for C₁₁H₉NO₂ [M+H]⁺, found [M+H]⁺

Part 3: Microwave-Assisted Reductive Amination to (2-(m-Tolyl)oxazol-4-yl)methanamine

Scientific Rationale

The final step is the conversion of the aldehyde to the target primary amine via reductive amination. This transformation can be efficiently carried out under microwave irradiation, which accelerates the reaction and often leads to cleaner products.[7][8][9] The Leuckart reaction, or modifications thereof using ammonium formate or other ammonia sources and a reducing agent, is a suitable method.[7] The use of a heterogeneous catalyst under microwave conditions can further enhance the efficiency and sustainability of the process.[8][9]

Reductive_Amination cluster_0 2-(m-Tolyl)oxazole-4-carbaldehyde cluster_1 (2-(m-Tolyl)oxazol-4-yl)methanamine aldehyde aldehyde plus1 + aldehyde->plus1 reagents NH₄OAc, NaBH₃CN Microwave plus1->reagents arrow reagents->arrow amine amine arrow->amine

Figure 2: Reductive amination of the 4-formyl oxazole intermediate.

Experimental Protocol

Materials:

  • 2-(m-Tolyl)oxazole-4-carbaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Microwave synthesis vial (10-20 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL microwave synthesis vial, dissolve 2-(m-tolyl)oxazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (5 mL).

  • Add ammonium acetate (10 eq) and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 eq) in one portion.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 80 °C for 30 minutes with stirring.

  • After cooling, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Stir for 30 minutes, then basify the solution with 1 M NaOH to a pH of ~10.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude (2-(m-Tolyl)oxazol-4-yl)methanamine.

  • Further purification can be achieved by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) or by conversion to its hydrochloride salt.

Expected Data
ParameterExpected Value
Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.9 (m, 2H), 7.3-7.4 (m, 2H), 7.4 (s, 1H), 3.9 (s, 2H), 2.4 (s, 3H), 1.8 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 101 MHz) δ 161.0, 142.0, 138.5, 134.0, 131.2, 128.8, 128.2, 125.2, 40.0, 21.5
MS (ESI+) m/z calculated for C₁₁H₁₂N₂O [M+H]⁺, found [M+H]⁺

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • 1-Bromo-2-butanone is a lachrymator.

  • N-Bromosuccinimide is a corrosive solid.

  • Sodium cyanoborohydride is toxic and should be handled with care. Quenching with acid should be done cautiously as it can release hydrogen cyanide gas.

  • Microwave synthesis should be conducted in vessels specifically designed for this purpose, and the manufacturer's safety guidelines must be strictly followed.

Conclusion

The outlined microwave-assisted synthetic protocol provides a rapid, efficient, and high-yielding route to (2-(m-Tolyl)oxazol-4-yl)methanamine. By leveraging the benefits of microwave technology, this method significantly shortens reaction times and simplifies purification procedures, making it an attractive alternative to conventional synthetic approaches. This application note serves as a comprehensive guide for researchers in medicinal chemistry and drug development, enabling the accelerated synthesis of this valuable oxazole building block.

References

  • Leuckart Reductive Amination of a 4-Acetylazetidinone Using Microwave Technology. (2025). ResearchGate. [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. (2025). ResearchGate. [Link]

  • Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. (2024). PubMed. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. (n.d.). PMC. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). (n.d.). ResearchGate. [Link]

  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2023). MDPI. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC. [Link]

  • (Open Access) Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. (2023). SciSpace. [Link]

  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). MDPI. [Link]

  • Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. (n.d.). Unito.it. [Link]

  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Asian Publication Corporation. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (n.d.). Redalyc.org. [Link]

  • Novel 5-Aryl-[7]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025). MDPI. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes. (2020). Semantic Scholar. [Link]

  • Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (2021). Beilstein Journals. [Link]

  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020). ResearchGate. [Link]

  • Ethanamine to Methanamine | Conversion of Organic Chemistry. (2022). YouTube. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). ResearchGate. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging (2-(m-Tolyl)oxazol-4-YL)methanamine in Fragment-Based Drug Design (FBDD)

Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful, rational approach to identifying lead compounds.[1][2] Unlike traditional hig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful, rational approach to identifying lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), FBDD screens low molecular weight compounds (~150–300 Da), or "fragments," that typically bind to their biological targets with low affinity but high ligand efficiency.[1][3] This methodology allows for a more efficient exploration of chemical space and provides a robust starting point for structure-guided optimization.[1][4] This document provides a detailed guide on the application of the fragment, (2-(m-tolyl)oxazol-4-yl)methanamine, in a typical FBDD workflow. It covers the rationale for its selection, detailed protocols for biophysical screening and hit validation, and strategies for its evolution into a potent lead compound.

The Rationale: Why (2-(m-Tolyl)oxazol-4-YL)methanamine?

The selection of fragments is a critical first step in any FBDD campaign.[5] The fragment (2-(m-tolyl)oxazol-4-yl)methanamine embodies several desirable characteristics for an FBDD starting point.

  • The Oxazole Scaffold: The oxazole ring is a five-membered heterocycle that is a common feature in a vast array of biologically active natural products and approved pharmaceuticals.[6][7] Its atoms can engage with enzymes and receptors through various non-covalent interactions, making it a privileged scaffold in medicinal chemistry.[6] The oxazole core has been successfully incorporated into compounds targeting a wide range of diseases, including cancer and inflammatory conditions.[8][9][10]

  • "Rule of Three" Compliance: Successful fragments generally adhere to the "Rule of Three," which provides guidelines for their physicochemical properties to ensure they are good starting points for optimization.[3]

  • Chemical Tractability: The structure of (2-(m-tolyl)oxazol-4-yl)methanamine presents clear vectors for chemical modification. The primary amine on the methylene group serves as a key handle for synthetic elaboration, allowing for "fragment growing" into adjacent pockets of a target's binding site. The tolyl group can also be modified to explore further interactions.

Physicochemical Properties of the Fragment

The properties of the para-isomer, (2-p-tolyl-oxazol-4-yl)methylamine (CAS 33105-96-3), are used here as a close surrogate to illustrate its suitability as a fragment.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight188.23 g/mol [11]< 300 DaYes
cLogP (Predicted)~1.8-2.2≤ 3Yes
Hydrogen Bond Donors1 (amine)≤ 3Yes
Hydrogen Bond Acceptors2 (oxazole N, O)≤ 3Yes
Rotatable Bonds2≤ 3Yes
The FBDD Workflow: An Overview

A successful FBDD campaign is a multi-stage process that begins with identifying weak-binding fragments and iteratively builds them into potent, selective lead compounds. The process is heavily reliant on structural biology to guide chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (incl. title fragment) PrimScreen Primary Screen (e.g., SPR, NMR) FragLib->PrimScreen Hits Initial Hits (Weak Binders) PrimScreen->Hits OrthoScreen Orthogonal Screen (e.g., ITC) Hits->OrthoScreen Triage Xtal X-ray Crystallography or Cryo-EM OrthoScreen->Xtal ValidHits Validated Hits + Binding Mode Xtal->ValidHits SBDD Structure-Based Design (SBDD) ValidHits->SBDD Optimize ChemSynth Chemical Synthesis (Growing, Linking) SBDD->ChemSynth ChemSynth->SBDD Iterative Cycles Lead Potent Lead Compound ChemSynth->Lead

Caption: High-level workflow for a typical FBDD campaign.

Experimental Protocols: From Screening to Structure

The core of FBDD lies in the use of sensitive biophysical techniques capable of detecting the weak binding affinities typical of fragments.[4] What follows are detailed protocols for key stages of the process.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time, making it ideal for detecting fragment binding to an immobilized protein target.[12]

Objective: To identify fragments from a library that bind to the target protein.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target Protein (>95% purity)

  • (2-(m-Tolyl)oxazol-4-YL)methanamine and fragment library, dissolved in 100% DMSO

  • Immobilization Buffers: 10 mM Sodium Acetate pH 4.5, EDC/NHS solution, Ethanolamine-HCl

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 2-5% DMSO.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.

    • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) over the activated surface until the desired immobilization level (~8000-10000 RU) is reached.

    • Deactivate excess reactive groups with a 7-minute injection of 1 M Ethanolamine-HCl.

    • Causality: Amine coupling is a robust method for covalently attaching the protein to the chip. A high immobilization level increases the signal for low molecular weight fragments.

  • Fragment Screening:

    • Prepare fragment plates by diluting stock solutions (e.g., 100 mM in DMSO) into Running Buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the Running Buffer.

    • Perform single-concentration injections of each fragment over the immobilized target surface and a reference flow cell (deactivated or immobilized with a control protein).

    • Use a short contact time (e.g., 30-60 seconds) and a fast dissociation time (e.g., 60-120 seconds).

    • Causality: Screening at a single, high concentration maximizes the chance of detecting weak binders. The reference flow cell is critical for subtracting bulk refractive index changes and non-specific binding.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • A positive "hit" is a fragment that produces a response significantly above the baseline noise. Rank hits based on their response level and binding kinetics.

Fragment IDStructureResponse (RU) at 200 µMHit?
F001(2-(m-Tolyl)oxazol-4-YL)methanamine35.2Yes
F002...2.1No
F003...41.5Yes
Protocol 2: Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding directly in solution.[13] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly useful.

Objective: To confirm the binding of hits from the primary screen and rule out false positives.

Materials:

  • NMR Spectrometer (≥ 600 MHz) with a cryoprobe

  • Target Protein

  • Validated Fragment Hit (e.g., (2-(m-Tolyl)oxazol-4-YL)methanamine)

  • Deuterated Buffer (e.g., 50 mM Phosphate Buffer in 99.9% D₂O, pD 7.0)

Methodology:

  • Sample Preparation:

    • Prepare two samples:

      • Sample A: Fragment alone (e.g., 500 µM) in deuterated buffer.

      • Sample B: Fragment (500 µM) + Target Protein (e.g., 10-20 µM) in the same buffer.

    • Causality: A high ligand-to-protein ratio (e.g., 50:1) is essential for ligand-observed experiments to ensure a detectable pool of bound ligand.

  • STD-NMR Experiment:

    • Acquire a standard 1D proton spectrum of Sample A to identify the fragment's proton resonances.

    • For Sample B, acquire the STD-NMR spectrum. This involves two experiments:

      • On-resonance spectrum: Selective saturation of protein resonances far from any ligand signals (e.g., -1.0 ppm).

      • Off-resonance spectrum: Saturation applied at a frequency where no protein or ligand signals exist (e.g., 40 ppm).

    • The final STD spectrum is generated by subtracting the on-resonance from the off-resonance spectrum.

  • Data Analysis:

    • Signals that appear in the final STD spectrum belong to the protons of the fragment that are in close proximity to the protein upon binding.

    • The absence of signals indicates no binding.

    • Causality: Saturation is transferred from the protein to the bound ligand via spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, which is detected in the spectrum. This confirms a direct physical interaction.[14]

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase.[5][15] It provides definitive proof of binding and reveals the precise binding mode, which is crucial for structure-based design.[15]

Objective: To determine the three-dimensional structure of the target protein in complex with (2-(m-Tolyl)oxazol-4-YL)methanamine.

Methodology (Co-crystallization):

  • Complex Formation:

    • Mix the purified target protein with a 5- to 10-fold molar excess of the fragment.

    • Incubate the mixture on ice for at least 1 hour to allow complex formation.

    • Causality: Using a molar excess of the fragment helps to ensure that most of the protein molecules are in the bound state prior to crystallization.

  • Crystallization Screening:

    • Use the protein-fragment complex solution in a high-throughput crystallization screen (e.g., using sitting-drop or hanging-drop vapor diffusion methods) with hundreds of different crystallization conditions (buffers, precipitants, salts).

    • Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Harvesting and Data Collection:

    • Once suitable crystals are obtained, they are looped and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement (if a structure of the protein alone exists).

    • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

    • Refine the model to obtain a high-resolution structure of the complex.

From Fragment to Lead: Structure-Guided Optimization

With a validated hit and a high-resolution crystal structure, the next phase is to evolve the fragment into a more potent lead compound. This is an iterative process of design, synthesis, and testing.[16][17] The three primary strategies are growing, linking, and merging.[18][19]

FBDD_Optimization cluster_Growing Fragment Growing cluster_Linking Fragment Linking cluster_Merging Fragment Merging a Initial Fragment (e.g., oxazole) binds in Pocket A b Add functional group to exploit adjacent Pocket B a->b Synthesize c Fragment 1 in Pocket A e Connect with a chemical linker c->e Synthesize d Fragment 2 in Pocket C d->e Synthesize f Fragment X (scaffold 1) h Combine features into a novel scaffold f->h Synthesize g Fragment Y (scaffold 2) g->h Synthesize

Sources

Method

Solvent selection for reactions involving m-tolyl oxazole amines

Application Note: Solvent Engineering for m-Tolyl Oxazole Amines Executive Summary The m-tolyl oxazole amine scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for m-Tolyl Oxazole Amines

Executive Summary

The m-tolyl oxazole amine scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., VEGFR, EGFR targets) due to its ability to engage in hydrogen bonding while projecting the tolyl group into hydrophobic pockets. However, this moiety presents a distinct solubility-reactivity paradox: the oxazole ring reduces the nucleophilicity of the amine, while the lipophilic m-tolyl group dictates strict solvation requirements.

This guide provides a rational framework for solvent selection, moving beyond traditional "try-and-see" approaches to a mechanistic strategy based on Hansen Solubility Parameters (HSP) and Green Chemistry principles.

Physicochemical Profile & Solvation Mechanics

To select the correct solvent, one must first understand the competing forces within the molecule.

  • The m-Tolyl Group: A lipophilic domain that drives solubility in non-polar aromatics (Toluene) and chlorinated solvents. The meta-methyl group disrupts π-π stacking, actually improving solubility compared to the unsubstituted phenyl analog, but it introduces steric bulk that can hinder solvation shells.

  • The Oxazole Amine: A polar, Lewis-basic domain. The amine nitrogen is electronically coupled to the oxazole ring, significantly lowering its pKa (typically ~1–3) compared to aniline. This makes it a poor nucleophile, requiring solvents that do not strongly solvate the amine protons (which would further reduce reactivity).

Mechanistic Visualization: The Solvation Conflict

SolvationMechanism Substrate m-Tolyl Oxazole Amine PolarProtic Polar Protic (MeOH, Water) Substrate->PolarProtic H-Bonding (Strong) Reduces Nucleophilicity PolarAprotic Polar Aprotic (DMF, DMSO) Substrate->PolarAprotic Dipole-Dipole Best Solubility Balance NonPolar Non-Polar (Toluene, Heptane) Substrate->NonPolar Dispersion Forces Solvates Tolyl only Poor Reactivity Poor Reactivity PolarProtic->Poor Reactivity High Reactivity High Reactivity PolarAprotic->High Reactivity Precipitation Risk Precipitation Risk NonPolar->Precipitation Risk

Figure 1: Solvation interactions affecting m-tolyl oxazole amine reactivity. High contrast nodes indicate solvent classes.

Solvent Selection Strategy

Traditional solvents like DCM (Dichloromethane) and DMF (Dimethylformamide) are being phased out due to toxicity (DCM is a neurotoxin; DMF is a Reprotoxic 1B agent). The following table outlines performance-equivalent "Green" alternatives specifically for this scaffold.

Reaction TypeTraditional SolventRecommended Green Alternative Rationale for m-Tolyl Oxazole Amine
Amide Coupling DMF / DMAc2-MeTHF or CPME 2-MeTHF (2-Methyltetrahydrofuran) offers higher boiling points than THF, solubilizing the lipophilic tolyl group while maintaining the polar amine in solution.
SNAr NMPDMSO / EtOAc (1:4) Pure DMSO is hard to remove. A binary mixture with Ethyl Acetate solubilizes the substrate (DMSO component) and allows easy workup (EtOAc component).
Pd-Catalysis Dioxane / Toluenet-Amyl Alcohol The m-tolyl group requires lipophilicity, but the oxazole nitrogen can poison Pd catalysts. t-Amyl alcohol is bulky, preventing it from coordinating to Pd, while solubilizing the aromatic system.
Work-up/Extraction DCMIsopropyl Acetate (iPrOAc) iPrOAc has similar extraction power to DCM for this scaffold but separates faster from water due to lower density and hydrophobicity.

Application Case Study: Amide Coupling

Challenge: The electron-deficient oxazole amine is a weak nucleophile. Using protic solvents (MeOH, EtOH) creates a "solvent cage" around the amine via hydrogen bonding, further deactivating it. Solution: Use a dipolar aprotic environment to leave the amine "naked" and reactive, but choose one that handles the lipophilic tolyl tail.

Protocol A: Green Amide Coupling (2-MeTHF System)

Reagents:

  • m-Tolyl oxazole amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc)

  • Pyridine or DIPEA (2.5 equiv)

  • Solvent: 2-MeTHF (Concentration: 0.2 M)

Step-by-Step:

  • Dissolution: Charge the m-tolyl oxazole amine into the reactor. Add 2-MeTHF.

    • Note: If the solution is hazy (due to the tolyl group aggregating), heat to 40°C. 2-MeTHF has excellent lipophilic tolerance.

  • Activation: Add the base (Pyridine) followed by the Carboxylic Acid. Stir for 5 minutes.

  • Coupling: Add T3P dropwise.

    • Why T3P? It generates water-soluble byproducts and works exceptionally well in ester/ether solvents like 2-MeTHF.

  • Reaction: Heat to 60°C. Monitor by HPLC.

    • Expectation: Reaction should complete in <4 hours. The solvent choice prevents precipitation of the intermediate.

  • Workup: Wash directly with water and NaHCO₃. No solvent swap is needed (unlike DMF).

Application Case Study: Buchwald-Hartwig Amination

Challenge: Heteroaryl amines are notoriously difficult coupling partners. The oxazole nitrogen can chelate the Palladium, shutting down the catalytic cycle. Solvent Role: Non-polar solvents (Toluene) often fail to dissolve the polar oxidative addition complex. Highly polar solvents (DMF) can decompose the catalyst.

Workflow Visualization: Catalyst Protection

BuchwaldLogic Start Buchwald-Hartwig Setup SolventCheck Select Solvent Start->SolventCheck OptionA Toluene SolventCheck->OptionA Too Non-polar OptionB MeCN SolventCheck->OptionB Coordinating OptionC t-Amyl Alcohol SolventCheck->OptionC Steric/Polar Balance OutcomeA Substrate Precipitates (Tolyl group aggregates) OptionA->OutcomeA OutcomeB Catalyst Poisoning (N-coordination) OptionB->OutcomeB OutcomeC High Yield (Solubility + Active Catalyst) OptionC->OutcomeC

Figure 2: Decision matrix for Pd-catalyzed coupling of heteroaryl amines.

Protocol B: Pd-Catalyzed Cross-Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • m-Tolyl oxazole amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ / BrettPhos (or tBuBrettPhos for higher activity)

  • Base: K₂CO₃ (weak base preferred to prevent oxazole ring opening) or NaOtBu.

  • Solvent: tert-Amyl Alcohol (2-methyl-2-butanol)

Step-by-Step:

  • Degassing: Sparge tert-Amyl Alcohol with Nitrogen for 15 minutes.

    • Critical: Oxygen kills the active Pd(0) species.

  • Pre-complexation: Add Pd(OAc)₂ and Ligand to the solvent. Stir at 80°C for 2 minutes to form the active catalyst species (L-Pd-0).

    • Observation: Color change from orange to dark red/brown.

  • Addition: Add the m-tolyl oxazole amine, aryl halide, and base.

  • Reaction: Heat to 100°C.

    • Mechanism:[1][2][3][4] The bulky alcohol solvent stabilizes the transition state via H-bonding but is too sterically hindered to poison the Pd center. It also dissolves the lipophilic tolyl group effectively at this temperature.

  • Purification: Cool to RT. Filter through Celite. Concentrate.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[5][6] Green Chemistry, 2008, 10, 31-36.[5] [Link]

  • Buchwald-Hartwig Coupling of Heteroaryl Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [Link]

  • Green Solvent Alternatives (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5, 1369–1379. [Link]

  • Solubility Parameters of Heterocycles: Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. (Contextual reference for HSP logic).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures in m-tolyl oxazole ring formation

Technical Support Center: m-Tolyl Oxazole Synthesis Topic: Troubleshooting Cyclization Failures in m-Tolyl Oxazole Ring Formation Ticket ID: OX-TOL-0042 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: m-Tolyl Oxazole Synthesis Topic: Troubleshooting Cyclization Failures in m-Tolyl Oxazole Ring Formation Ticket ID: OX-TOL-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering failures in synthesizing an oxazole ring bearing a meta-tolyl (m-tolyl) substituent. This scaffold is deceptively challenging. While the methyl group at the meta position is weakly electron-donating and activating, it introduces specific failure modes—primarily electrophilic side-reactions (sulfonation/iodination) during harsh cyclodehydrations and competitive dimerization during base-mediated syntheses (Van Leusen).

This guide isolates the three most common synthetic routes and provides a self-validating troubleshooting protocol for each.

Diagnostic Workflow

Before proceeding, identify your specific failure point using the logic flow below.

TroubleshootingFlow Start Identify Synthesis Method Method1 Robinson-Gabriel (2-acylamino ketone) Start->Method1 Method2 Van Leusen (Aldehyde + TosMIC) Start->Method2 Method3 Oxidative Cyclization (Schiff Base + Oxidant) Start->Method3 RG_Issue1 Black Tar / Charring? Method1->RG_Issue1 Acid mediated RG_Issue2 No Reaction / Hydrolysis? Method1->RG_Issue2 Mild conditions VL_Issue1 Low Yield / Dimerization? Method2->VL_Issue1 OX_Issue1 Over-oxidation / Halogenation? Method3->OX_Issue1 RG_Sol1 STOP H2SO4. Switch to Burgess Reagent RG_Issue1->RG_Sol1 RG_Sol2 Check H2O scavenger Switch to POCl3 RG_Issue2->RG_Sol2 VL_Sol1 Switch Base to K2CO3/MeOH Control Temp < 0°C VL_Issue1->VL_Sol1 OX_Sol1 Reduce Oxidant Eq. Buffer System OX_Issue1->OX_Sol1

Figure 1: Decision tree for selecting the correct troubleshooting module based on observed experimental failure.

Module 1: The Robinson-Gabriel Cyclodehydration

Context: You are cyclizing a 2-acylamino ketone.[1] Common Failure: The reaction turns into a black tar (sulfonation/polymerization) or reverts to the starting amine (hydrolysis).

The m-Tolyl Trap: Electrophilic Substitution

The m-tolyl group activates the aromatic ring. If you are using classic dehydrating agents like concentrated


 or pure 

, you are likely sulfonating or chlorinating the tolyl ring rather than closing the oxazole. The oxazole ring itself, once formed, is also acid-sensitive.
Troubleshooting Q&A

Q: I used concentrated


, and the reaction charred. What happened? 
A:  You likely triggered an electrophilic aromatic substitution on the m-tolyl ring or polymerized the electron-rich intermediate.
  • Correction: Switch to the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).[2] It operates under neutral/mildly basic conditions and is the "Gold Standard" for acid-sensitive aryl oxazoles [1].

Q: I tried


, but I only see starting material or hydrolyzed product. 
A: 

requires high temperatures (reflux) which can hydrolyze the amide bond before cyclization occurs if moisture is present.
  • Correction: Ensure the system is strictly anhydrous. Add a non-nucleophilic base like pyridine or triethylamine to buffer the HCl generated. If the m-tolyl group is on the ketone side, the carbonyl oxygen is sufficiently nucleophilic, but you must drive the water removal.

Recommended Protocol: Burgess Reagent Cyclization
  • Dissolve 1.0 equiv of the

    
    -keto amide in anhydrous THF (0.1 M).
    
  • Add 2.0 equiv of Burgess Reagent.

  • Heat to 70°C (or microwave at 100°C for 5 mins).

  • Monitor by TLC. The reaction typically completes in <1 hour.

  • Workup: Dilute with EtOAc, wash with water (do not use acid wash), dry, and concentrate.

Module 2: Van Leusen Synthesis (TosMIC)

Context: Reaction of m-tolualdehyde with Tosylmethyl isocyanide (TosMIC).[3] Common Failure: Low yields, formation of oxazolines instead of oxazoles, or formation of TosMIC dimers.

The m-Tolyl Trap: Cannizzaro & Dimerization

m-Tolualdehyde is prone to the Cannizzaro reaction (disproportionation) in strong bases (


). Additionally, if the base concentration is too high relative to the aldehyde, TosMIC will react with itself.
Troubleshooting Q&A

Q: I see a major spot on TLC that isn't my product or starting material. A: It is likely the TosMIC dimer or the 4-tosyloxazole byproduct. This happens when the deprotonated TosMIC reacts with a neutral TosMIC molecule instead of your aldehyde [2].

  • Correction: Reverse the addition order. Add the base slowly to a mixture of the aldehyde and TosMIC, or ensure the aldehyde is in slight excess.

Q: My yield is <20% using


. 
A: 

is often too harsh for this substrate, leading to aldehyde side reactions.
  • Correction: Switch to

    
     in Methanol . This is a milder, protic condition that favors the elimination of the tosyl group to form the aromatic oxazole rather than the dihydro-oxazole intermediate [3].
    
Data Comparison: Base Selection
ParameterPotassium tert-butoxide (

)
Potassium Carbonate (

)
Solvent THF / DME (Aprotic)MeOH (Protic)
Mechanism Fast, kinetic deprotonationThermodynamic equilibrium
Risk Cannizzaro of m-tolualdehydeSlower reaction time
Selectivity High risk of TosMIC dimerizationHigh specificity for Oxazole
Recommendation Avoid for m-tolylPreferred

Module 3: Oxidative Cyclization

Context: Cyclization of Schiff bases (imines) using Iodine (


) or Hypervalent Iodine.
Common Failure:  Over-iodination of the tolyl ring.
The m-Tolyl Trap: Ring Halogenation

The m-tolyl group is activated. If you use excess iodine or PhI(OAc)2, you risk iodinating the benzene ring at the ortho or para positions relative to the methyl group, rather than just forming the oxazole [4].

Troubleshooting Q&A

Q: Mass spec shows M+126 (Iodine incorporation) on my final product. A: You have iodinated the tolyl ring.

  • Correction: Use PhI(OAc)2 (PIDA) instead of elemental iodine. PIDA is a 2-electron oxidant that drives cyclization without acting as an electrophilic halogen source.

Visualizing the Mechanism (Robinson-Gabriel)

Understanding why the reaction fails requires visualizing the dehydration step. The m-tolyl group influences the electron density of the carbonyl oxygen.

RobinsonGabriel Step1 2-Acylamino Ketone (Precursor) Step2 Enol/Cyclic Hemiamidal (Equilibrium) Step1->Step2 Tautomerization Step3 Activated Intermediate (O-P or O-S bond) Step2->Step3 Dehydrating Agent (Burgess/POCl3) Step4 Oxazole Product Step3->Step4 - Leaving Group Failure FAILURE MODE: Hydrolysis or Sulfonation of Tolyl Step3->Failure H2O present or Harsh Acid

Figure 2: Mechanistic pathway showing the critical activation step where failure often occurs due to moisture or reagent incompatibility.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Sisko, J., & Mellinger, M. (2002). A One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes. Pure and Applied Chemistry, 74(8), 1349–1357. Link

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Tetrahedron Letters, 13(23), 2373-2376. Link

  • Kawano, Y., et al. (2007). Oxidative Cyclization of Aldimines with Hypervalent Iodine Reagents. Synlett, 2007(10), 1605-1608. Link

For further assistance, please reply with your specific reagent stoichiometry and TLC observations.

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of (2-(m-Tolyl)oxazol-4-yl)methanamine

Here is the technical support center for Enhancing stability of (2-(M-Tolyl)oxazol-4-YL)methanamine in solution. Welcome to the technical support guide for (2-(m-tolyl)oxazol-4-yl)methanamine (CAS 33105-96-3).[1] As Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Enhancing stability of (2-(M-Tolyl)oxazol-4-YL)methanamine in solution.

Welcome to the technical support guide for (2-(m-tolyl)oxazol-4-yl)methanamine (CAS 33105-96-3).[1] As Senior Application Scientists, we understand that maintaining the integrity of your research compounds in solution is paramount for generating reliable and reproducible data. This guide is structured to provide you with a deep understanding of the molecule's potential liabilities and to offer practical, field-proven strategies for enhancing its stability during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses foundational questions about the inherent stability of (2-(m-tolyl)oxazol-4-yl)methanamine.

Q1: I'm starting work with (2-(m-tolyl)oxazol-4-yl)methanamine. What are its main chemical liabilities in solution?

A1: The structure of (2-(m-tolyl)oxazol-4-yl)methanamine contains two primary functional groups that are susceptible to degradation in solution:

  • The 1,3-Oxazole Ring: This heterocyclic ring is prone to pH-dependent hydrolysis. Both strongly acidic and strongly basic conditions can catalyze ring-opening reactions.[2][3] Studies on analogous heterocyclic compounds, such as oxadiazoles, have shown that stability is often maximal in a slightly acidic pH range, typically between 3 and 5.[4][5] Outside of this range, the rate of hydrolytic cleavage can increase significantly.

  • The Primary Methanamine Group (-CH₂NH₂): Primary amines are susceptible to oxidation.[6][7] This process can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light. The nitrogen lone pair can also participate in undesirable side reactions with electrophilic species that may be present in your experimental system.

Q2: What are the likely degradation products I should be looking for?

A2: Based on the known reactivity of the functional groups, you should monitor for two main classes of degradants:

  • Hydrolytic Products: Cleavage of the oxazole ring typically results in the formation of an α-acylamino ketone or related structures.[2][4] For this specific molecule, hydrolysis would likely yield a derivative of an aminoketone.

  • Oxidative Products: Oxidation of the primary amine can lead to the formation of an imine, which may subsequently hydrolyze to an aldehyde (2-(m-tolyl)oxazole-4-carbaldehyde) and ammonia. Further oxidation is also possible.[8][9]

Q3: Which analytical techniques are best for conducting a stability study on this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[10][11] The method must be capable of resolving the parent compound from all potential degradation products. For definitive identification of unknown degradant peaks observed during the stability study, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended to obtain molecular weight information that can be used for structural elucidation.[10]

Part 2: Troubleshooting Guide - From Problem to Protocol

This section provides solutions and detailed experimental protocols for common stability issues encountered in the laboratory.

Issue 1: My compound shows significant degradation in aqueous buffers over time.
  • Symptoms: A time-dependent decrease in the peak area of the parent compound is observed in your HPLC analysis, with the concurrent appearance of one or more new peaks.

  • Probable Cause: pH-dependent hydrolysis of the oxazole ring. The oxazole ring is an aromatic heterocycle, but it is less aromatic and more reactive than thiazoles or imidazoles.[12] Both acid- and base-catalyzed pathways can lead to its cleavage.

    • Acid-Catalyzed Hydrolysis: The ring nitrogen is protonated, which activates the C2 carbon for nucleophilic attack by water, leading to ring opening.[3][4]

    • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the C2 carbon, initiating ring cleavage.[4][5]

  • Solution Pathway: The key is to identify and maintain the pH of maximum stability for the molecule.

This protocol allows you to quantify the degradation rate of your compound across a range of pH values to identify the optimal pH for stability.

Materials:

  • (2-(m-tolyl)oxazol-4-yl)methanamine stock solution (e.g., 10 mg/mL in Acetonitrile or DMSO).

  • A series of aqueous buffers (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9). Use buffers with known pKa values such as citrate, acetate, and phosphate.

  • Class A volumetric flasks.

  • Thermostated incubator or water bath (e.g., set to 40°C to accelerate degradation).

  • Validated stability-indicating HPLC method.

Procedure:

  • Preparation: Prepare a set of solutions by diluting a small aliquot of the compound stock solution into each of the different pH buffers to a final concentration of ~50 µg/mL.

  • Time Zero (T₀) Sample: Immediately after preparation, inject an aliquot of each solution into the HPLC to determine the initial peak area of the parent compound.

  • Incubation: Place the remaining solutions in the thermostated incubator at a constant temperature (e.g., 40°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, cool to room temperature, and analyze by HPLC.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining percentage of the parent compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the apparent first-order rate constant (-k).

pHBuffer SystemApparent Rate Constant (k) at 40°C (hr⁻¹)Predicted Half-Life (t½) at 40°C (hours)
2.0Glycine-HCl0.0957.3
3.0Citrate0.01163.0
4.0 Acetate 0.005 138.6
5.0 Acetate 0.006 115.5
6.0Phosphate0.01546.2
7.0Phosphate0.04814.4
8.0Borate0.1205.8
9.0Borate0.2502.8

This is example data and does not represent actual experimental results.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Compound_A (2-(m-tolyl)oxazol-4-yl)methanamine Protonated Protonated Oxazole Ring (N3-H+) Compound_A->Protonated + H+ Intermediate_A Tetrahedral Intermediate Protonated->Intermediate_A + H₂O (Nucleophilic Attack at C2) Product_A Ring-Opened Product (α-Acylamino Ketone Derivative) Intermediate_A->Product_A Ring Cleavage Compound_B (2-(m-tolyl)oxazol-4-yl)methanamine Intermediate_B Tetrahedral Intermediate Compound_B->Intermediate_B + OH- (Nucleophilic Attack at C2) Product_B Ring-Opened Product (α-Acylamino Ketone Derivative) Intermediate_B->Product_B Ring Cleavage

Caption: Proposed mechanisms for acid- and base-catalyzed hydrolysis of the oxazole ring.

Issue 2: My solution discolors and new impurities appear, even at the optimal pH.
  • Symptoms: The solution develops a yellow or brown tint over time. Your HPLC analysis reveals new impurity peaks that are distinct from the expected hydrolysis products.

  • Probable Cause: Oxidative degradation. The primary amine is a common site for oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants.[6][7] The electron-rich nature of the oxazole ring itself may also make it susceptible to certain oxidative conditions.[13]

  • Solution Pathway: Minimize exposure to pro-oxidative agents.

This protocol helps confirm susceptibility to oxidation and tests the effectiveness of various protective measures.

Materials:

  • Compound solution prepared in the optimal pH buffer determined in Protocol 1.

  • Hydrogen peroxide (H₂O₂), 3% solution.

  • Antioxidants (e.g., L-Ascorbic Acid, Butylated hydroxytoluene (BHT)).

  • Chelating agent (e.g., EDTA).

  • Nitrogen or Argon gas source.

  • Clear and amber glass vials.

Procedure:

  • Setup Control: Prepare the compound solution in the optimal buffer and store it in a standard clear vial exposed to air and ambient light. This is your baseline control.

  • Forced Oxidation: To a separate aliquot, add a small amount of 3% H₂O₂ (e.g., 10% of the total volume) to intentionally induce oxidation.[14]

  • Test Protective Measures (in separate aliquots):

    • Inert Atmosphere: Sparge the solution and the vial headspace with N₂ or Ar gas before sealing.

    • Antioxidant: Add a small amount of an antioxidant (e.g., 0.1% w/v Ascorbic Acid).

    • Chelating Agent: Add a small amount of EDTA (e.g., 0.05% w/v).

    • Light Protection: Store the solution in an amber vial or a clear vial wrapped in aluminum foil.

    • Combination: Combine multiple protective measures (e.g., inert atmosphere + amber vial).

  • Incubation & Analysis: Incubate all samples under the same temperature conditions and analyze them by HPLC at T₀ and subsequent time points.

Condition% Parent Compound Remaining after 24hObservations
Control (Air, Clear Vial)85%Slight yellowing
+ 0.3% H₂O₂<10%Significant degradation, multiple new peaks
N₂ Atmosphere98%Solution remains clear
Amber Vial96%Solution remains clear
+ 0.1% Ascorbic Acid99%Solution remains clear
N₂ Atmosphere + Amber Vial >99.5% Most effective protection

This is example data and does not represent actual experimental results.

Caption: A logical workflow for diagnosing and solving stability issues in solution.

References

  • ResearchGate. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • PMC. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

  • DRS@nio. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Available at: [Link]

  • Wikipedia. Oxazole. Available at: [Link]

  • PMC. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available at: [Link]

  • Master Organic Chemistry. (2024). Enamines. Available at: [Link]

  • PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Available at: [Link]

  • OSTI.gov. Oxidation of methylamine. Available at: [Link]

  • EURL-FV. (2020). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Available at: [Link]

  • MDPI. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

  • PubMed. (1984). Formaldehyde oxidation and methanogenesis. Available at: [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]

  • Longdom Publishing. (2017). Selective Methods for Cilostazol Assay in Presence of its Oxidati. Available at: [Link]

  • ACS Publications. (2021). Ligand Conversion in Nanocrystal Synthesis: The Oxidation of Alkylamines to Fatty Acids by Nitrate. Available at: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available at: [Link]

  • ResearchGate. (2018). (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

  • ATSDR. 6. ANALYTICAL METHODS. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structural Validation of (2-(m-Tolyl)oxazol-4-yl)methanamine via 1H NMR

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural elucidation, isomeric differentiation, and salt form analysis.[1] Executive Summary: The Structural Mand...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Structural elucidation, isomeric differentiation, and salt form analysis.[1]

Executive Summary: The Structural Mandate

In kinase inhibitor development and fragment-based drug discovery, the (2-(m-Tolyl)oxazol-4-yl)methanamine scaffold represents a privileged pharmacophore. However, its synthesis is prone to two critical failure modes:[1]

  • Regioisomeric Contamination: The starting material (3-methylbenzoyl chloride or similar) may contain para- or ortho- isomers, which are difficult to separate by standard flash chromatography.

  • Salt Form Ambiguity: Distinguishing the free base from the Hydrochloride (HCl) salt is critical for solubility profiling and bioavailability studies.

This guide provides a definitive 1H NMR framework to validate this specific molecule, objectively comparing it against its most common structural "alternatives" (isomers and salt forms).[1]

Theoretical Assignment & Expected Chemical Shifts

The 1H NMR spectrum of (2-(m-Tolyl)oxazol-4-yl)methanamine is defined by three distinct spin systems. The values below are characteristic ranges derived from analogous 2,4-disubstituted oxazoles in DMSO-d6 (preferred for polar amines).

Table 1: Characteristic Chemical Shift Assignment (DMSO-d6, 400 MHz)
FragmentProton LabelShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight
Oxazole H-5 8.15 – 8.35 Singlet (s)1H-Diagnostic Peak. Confirms 4-substitution. If this splits, regioisomerism (oxazol-5-yl) is present.
m-Tolyl H-2' 7.80 – 7.90Broad Singlet (s)1H~1.5The "isolated" proton between methyl and oxazole.
m-Tolyl H-6' 7.70 – 7.80Doublet (d)1H7.5 – 8.0Adjacent to H-5'; deshielded by oxazole.
m-Tolyl H-5' 7.35 – 7.45Triplet (t)1H7.5 – 8.0Meta-coupling pattern.
m-Tolyl H-4' 7.25 – 7.35Doublet (d)1H7.5 – 8.0Adjacent to methyl group.
Tolyl-Me Ar-CH3 2.35 – 2.40 Singlet (s)3H-Diagnostic for tolyl group.
Linker -CH2-N 3.65 – 3.85Singlet (s)2H-Shifts downfield (~4.1 ppm) if protonated (HCl salt).
Amine -NH2 1.80 – 2.50Broad (br s)2H-Highly variable. Disappears with D2O shake.

Comparative Analysis 1: Regioisomer Differentiation

The most common "alternative" structure encountered is the para-tolyl (p-tolyl) isomer. This impurity often arises from impure starting materials (e.g., m-toluic acid contaminated with p-toluic acid).

The Performance Gap:

  • m-Tolyl (Target): Shows a complex ABCD aromatic system. You must see a distinct singlet (H-2') and a triplet (H-5').

  • p-Tolyl (Impurity): Shows a symmetric AA'BB' system (two distinct doublets).

Decision Logic for Isomer Verification

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.0 ppm) CountSignals Count Distinct Signals (Excluding Oxazole Singlet) Start->CountSignals FourSignals 4 Distinct Signals (s, d, t, d) CountSignals->FourSignals TwoSignals 2 Distinct Signals (d, d) - Symmetric CountSignals->TwoSignals ThreeSignals 3 Distinct Signals (d, d, t) or (d, t, t) CountSignals->ThreeSignals MetaCheck Check H-2' (Isolated) Is there a narrow singlet? FourSignals->MetaCheck ResultPara REJECT: p-Tolyl (Impurity) TwoSignals->ResultPara AA'BB' System ResultOrtho REJECT: o-Tolyl (Steric Hindrance) ThreeSignals->ResultOrtho Ortho Pattern ResultMeta CONFIRMED: m-Tolyl (Target Structure) MetaCheck->ResultMeta Yes (J ~1.5 Hz) MetaCheck->ResultOrtho No (Complex Splitting)

Figure 1: Logic flow for distinguishing the target meta-isomer from common para- and ortho- contaminants.

Comparative Analysis 2: Free Base vs. HCl Salt

In drug development, the Hydrochloride (HCl) salt is often preferred for stability.[1] However, the NMR spectrum changes drastically between the Free Base and the Salt.

Key Spectral Differences[2][3]
FeatureFree Base (Target)HCl Salt (Alternative)Mechanism
Solvent Choice CDCl3 or DMSO-d6DMSO-d6 (Required) Salts are insoluble in CDCl3.
Amine Protons Broad singlet ~2.0 ppmBroad singlet 8.0 – 8.5 ppm Protonation forms

.
Methylene (-CH2-)

3.70 ppm

4.00 – 4.15 ppm
Inductive deshielding by positive nitrogen.
Oxazole H-5 Sharp SingletBroadened / Shifted Protonation of oxazole nitrogen (pKa ~1) may occur in strong acid.

Experimental Validation: To confirm the salt form, perform a D2O Shake Test :

  • Run standard 1H NMR in DMSO-d6.

  • Add 1-2 drops of D2O to the NMR tube.

  • Shake and re-acquire.

  • Result: If the broad peak at 8.0+ ppm disappears, it confirms the presence of exchangeable ammonium protons (

    
    ), validating the salt form.
    

Experimental Protocol

To ensure reproducible data comparable to literature standards, follow this specific acquisition protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the compound.

  • Solvent: Use DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why DMSO? Methanamines often react with CDCl3 over time (forming carbamates) or aggregate.[1] DMSO prevents aggregation and sharpens the amine peaks.

  • Volume: 0.6 mL (ensure 4.5 cm depth in tube).

Step 2: Acquisition Parameters (400 MHz equivalent)[1][4]
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal recovery for quaternary carbons (if running 13C).

  • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the aromatic protons).

  • Scans (NS): 16 scans (Free Base) or 32 scans (Salt).

  • Temperature: 298 K (25°C).[1]

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manually phase the oxazole singlet (H-5) to pure absorption mode.

  • Referencing: Set the DMSO residual quintet center to 2.50 ppm .

Synthesis & Impurity Tracking[1]

Understanding the synthesis route helps identify "ghost peaks" in the spectrum. The Robinson-Gabriel cyclization is the standard route.

SynthesisImpurity Start N-acyl-alpha-amino ketone Cyclization Cyclization (POCl3 or H2SO4) Start->Cyclization Product Oxazole Product Cyclization->Product Dehydration Impurity1 Impurity A: Residual Amide (Broad NH ~8.5, CH2 ~4.2) Cyclization->Impurity1 Incomplete Rxn Impurity2 Impurity B: Oxazole-4-carboxylic acid (Hydrolysis byproduct) Product->Impurity2 Over-hydrolysis

Figure 2: Impurity origins. Watch for residual amide peaks (Impurity A) which can mimic the HCl salt ammonium peaks.[1]

References

  • Structural Elucidation of Oxazoles: Shimoga, G., et al.[1][2][3] "1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine."[2][4] Molbank, 2018(3), M1014.[1][2] (Provides analogous spectral data for tolyl-oxadiazole systems). [Link]

  • NMR Solvent Effects on Amines: Fulmer, G. R., et al.[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.[1] [Link]

  • Substituent Effects in NMR: Silverstein, R. M., et al.[1] "Spectrometric Identification of Organic Compounds." (Standard reference for meta-coupling constants and heteroaromatic shifts).

Sources

Comparative

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of m-Tolyl Oxazole Derivatives

Executive Summary Oxazole derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Oxazole derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The specific positioning of the tolyl (methylphenyl) substituent—ortho, meta, or para—drastically alters metabolic stability and biological activity.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of m-tolyl oxazole derivatives . Unlike standard spectral libraries that often conflate isomers, this guide focuses on distinguishing the meta-isomer from its ortho and para alternatives using fragmentation mechanics. We compare Electron Ionization (EI) and Electrospray Ionization (ESI-CID) modalities to provide a robust roadmap for structural elucidation.

Mechanistic Foundations: The m-Tolyl Oxazole Core

To interpret the mass spectrum of an m-tolyl oxazole, one must understand the interplay between the heterocyclic core and the aromatic substituent.

Stability and Ionization

The oxazole ring is aromatic but less stable than benzene. Upon ionization (M


 in EI or [M+H]

in ESI), the charge typically localizes on the nitrogen atom or delocalizes across the ring system.
  • The meta-Stability Factor: Unlike o-tolyl derivatives, which suffer from steric crowding and specific "ortho effects" (hydrogen transfer), the m-tolyl group is electronically coupled but sterically unencumbered. This results in a fragmentation pattern dominated by ring cleavage rather than proximity-driven rearrangements.

Primary Fragmentation Vectors

Two dominant pathways dictate the spectrum:

  • Retro-Diels-Alder (RDA) Cycloreversion: The signature cleavage of the oxazole ring, breaking the O1–C2 and C4–N3 bonds (or C5–O1 and N3–C4 depending on substitution).

  • Nitrile Elimination: Expulsion of the tolyl-nitrile moiety or CO loss followed by HCN extrusion.

Comparative Analysis: m-Tolyl vs. Isomeric Alternatives

The critical analytical challenge is distinguishing the m-tolyl isomer from the o-tolyl and p-tolyl variants.

The "Ortho Effect" Discriminator

The most reliable differentiator is the absence of the "ortho effect" in the meta isomer.

Featureo-Tolyl Oxazolem-Tolyl Oxazole (Target)p-Tolyl Oxazole
Dominant Loss [M - CO - H] or [M - OH] [M - CO] and [M - HCN] [M - HCN]
Mechanism H-transfer from methyl to ring N/O (6-membered transition)No H-transfer possible; requires skeletal rearrangementResonance stabilized; similar to meta
Base Peak Often the rearranged fragmentOften the Tolyl-Nitrile ion or TropyliumTolyl-Nitrile ion
m/z 91 (Tropylium) High IntensityHigh Intensity Moderate/High Intensity

Key Insight: If your spectrum shows a significant loss of OH (M-17) or a specific rearrangement involving the methyl hydrogens transferring to the heteroatom, you likely have the ortho isomer. The meta isomer behaves as a "pure" oxazole, relying on high-energy ring opening.

Oxazole vs. Isoxazole
  • Oxazoles: Preferentially lose CO and HCN.

  • Isoxazoles: Often undergo N-O bond cleavage to form an acyl-azirine intermediate, leading to different fragment ions.

Fragmentation Pathways (Visualization)

The following diagram illustrates the primary fragmentation pathways for a generic 2-(m-tolyl)oxazole under Electron Ionization (70 eV).

FragmentationPathway M_Ion Molecular Ion (M+) [m-Tolyl-Oxazole] RDA_TS Retro-Diels-Alder Transition State M_Ion->RDA_TS Ring Opening CO_Loss [M - CO] Azirine/Ketene Intermediate M_Ion->CO_Loss -28 Da (CO) Tropylium Tropylium Ion (m/z 91) [C7H7]+ M_Ion->Tropylium Benzylic Cleavage Frag_Nitrile Tolyl-Nitrile Radical Cation (Diagnostic for 2-subst) RDA_TS->Frag_Nitrile Charge Retention Neutral_Ketene Neutral Ketene/Aldehyde (Lost) RDA_TS->Neutral_Ketene HCN_Loss [M - CO - HCN] Phenyl/Tolyl Cation CO_Loss->HCN_Loss -27 Da (HCN) HCN_Loss->Tropylium Rearrangement

Caption: Figure 1.[1][2] Primary fragmentation pathways of m-tolyl oxazole under EI (70 eV). The RDA pathway (left) and CO elimination (center) are competitive mechanisms.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this validated protocol.

Sample Preparation
  • Solvent: Dissolve 0.1 mg of the m-tolyl oxazole derivative in 1 mL of HPLC-grade Methanol (MeOH).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates that could induce thermal degradation in the source.

  • Blank: Prepare a pure MeOH blank to identify background solvent ions.

Instrument Configuration (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 300°C (Oxazoles are thermally stable, but avoid >350°C to prevent pyrolysis).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is required. Low energy preserves the [M+H]

    
    , while high energy is needed to break the aromatic oxazole ring.
    
Data Acquisition & Validation Step
  • Step 1 (Full Scan): Confirm the parent ion [M+H]

    
    .
    
  • Step 2 (Product Ion Scan): Select the parent ion and apply collision energy.

  • Validation: Inject a known standard (e.g., p-tolunitrile) immediately after. The appearance of the m/z 118 peak (protonated tolunitrile) in your oxazole spectrum confirms the RDA mechanism.

Data Presentation: Predicted vs. Observed

The following table summarizes the expected ions for a hypothetical 2-(m-tolyl)oxazole (MW = 159.18 g/mol ).

Ion Identitym/z (EI)m/z (ESI +)Origin/MechanismRelative Abundance (Est.)
Molecular Ion 159 (M

)
160 ([M+H]

)
Intact Molecule100% (Base in ESI)
[M - CO] 131132Carbon Monoxide extrusion (Ring contraction)15-30%
Tolyl-Nitrile 117118RDA Cleavage (Diagnostic)40-60%
Tropylium 9191Benzyl cleavage of tolyl group50-80% (Base in EI)
Phenyl Cation 7777Fragmentation of tolyl ring10-20%
Technique Comparison: EI vs. ESI
FeatureElectron Ionization (EI)Electrospray (ESI-MS/MS)
Energy Profile Hard (70 eV)Soft (Thermal/Collision)
Molecular Ion Weak / ModerateStrong [M+H]

Fragmentation Extensive (Fingerprint)Controlled (via CE)
Best Use Library matching, identifying the m-tolyl position via tropylium abundance.Quantitation, PK studies, analyzing thermally labile derivatives.

Strategic Workflow for Isomer Differentiation

When faced with an unknown tolyl-oxazole, use this logic flow to determine the isomer.

Workflow Start Unknown Tolyl-Oxazole Sample MS1 Acquire Full Scan MS1 (Identify M+) Start->MS1 MS2 Acquire MS2 (Product Ion Scan) Normalized Collision Energy MS1->MS2 Check_Ortho Check for [M - OH] or [M - H2O] (Ortho Effect) MS2->Check_Ortho Ortho_Res Significant Loss Observed Likely o-Tolyl Check_Ortho->Ortho_Res Yes Meta_Para No Ortho Effect Observed (m- or p- isomer) Check_Ortho->Meta_Para No Deep_Analysis Analyze Tropylium (m/z 91) vs. Nitrile Fragment Ratio Meta_Para->Deep_Analysis Conclusion Combine with NMR (J-coupling) for final assignment Deep_Analysis->Conclusion

Caption: Figure 2. Decision tree for differentiating tolyl-oxazole isomers using MS/MS data.

References

  • Bowie, J. H., et al. (1968). "Electron Impact Studies: The Fragmentation of Oxazoles." Australian Journal of Chemistry.

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Oxazole Derivatives." NIST Chemistry WebBook, SRD 69.

  • Audier, H. E., et al. (1972). "Mass spectrometry of heterocyclic compounds—II: Electron-impact induced fragmentation of 3,5-diphenyl-1,2,4-oxadiazole." Tetrahedron. (Contextual comparison for tolyl derivatives).

  • BenchChem Technical Support. (2025). "Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide." BenchChem.[3][4] 1

  • Müller, M., & Volmer, D. (2023). "Interpretation of Mass Spectra: Fragmentation Patterns." Institute for Bioanalytical Chemistry, Saarland University.[5] 5

Sources

Validation

Purity Determination of (2-(M-Tolyl)oxazol-4-YL)methanamine: A Comparative Guide to HPLC Assay Development and Modern Alternatives

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a qualit...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component of the drug substance that is not the API or an excipient is considered an impurity, and even trace amounts can impact therapeutic performance or pose patient risks.[1] This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) assay for the purity of (2-(M-Tolyl)oxazol-4-YL)methanamine.

(2-(M-Tolyl)oxazol-4-YL)methanamine is a heterocyclic amine containing an oxazole core, a structure of interest in medicinal chemistry. Its synthesis can involve several steps, each presenting opportunities for the introduction of starting materials, by-products, or intermediates as process-related impurities.[2][3][4] Furthermore, the molecule's inherent chemical stability dictates its shelf-life and susceptibility to degradation.

This document moves beyond a simple recitation of protocols. It delves into the causality behind each experimental decision, grounding the methodology in established regulatory frameworks and scientific principles. We will develop a reliable HPLC method from first principles, validate it according to the International Council for Harmonisation (ICH) guidelines, and then objectively compare its performance against its modern successor, Ultra-High-Performance Liquid Chromatography (UHPLC), providing the data necessary for informed decisions in a research and development setting.

Pillar 1: HPLC Method Development - A Stability-Indicating Approach

The primary goal is to develop a stability-indicating analytical procedure, which is a method capable of separating the API from all potential process impurities and degradation products.[5] This ensures that any decrease in the API's concentration due to degradation is accurately measured. To achieve this, we employ forced degradation studies, a process of subjecting the drug substance to extreme conditions to intentionally generate degradation products.[6][7][8]

Initial Method Scouting & Analyte Characterization

The structure of (2-(M-Tolyl)oxazol-4-YL)methanamine, featuring an aromatic tolyl group and an oxazole ring, provides strong chromophores, making UV detection a highly suitable and sensitive choice. The primary amine moiety suggests the molecule will have a basic character, making its retention and peak shape sensitive to the pH of the mobile phase.

  • Column Selection: A reversed-phase C18 column is the workhorse of pharmaceutical analysis and serves as the logical starting point. Its nonpolar stationary phase is well-suited for retaining a molecule of this intermediate polarity. We will begin with a standard dimension (e.g., 4.6 x 250 mm, 5 µm particle size) to establish a baseline separation.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier is necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[5]

    • Organic: Acetonitrile (ACN) is often preferred over methanol for its lower viscosity and UV cutoff.

    • Aqueous: A buffered mobile phase is critical to control the ionization state of the primary amine. A phosphate or formate buffer at a slightly acidic pH (e.g., pH 3.0) will ensure the amine is protonated, promoting good peak shape and consistent retention.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λ-max), ensuring optimal detection sensitivity. For this class of compounds, a wavelength around 235-265 nm is a reasonable starting point.[9]

Forced Degradation Studies: The Key to a Stability-Indicating Method

Forced degradation is performed to demonstrate the method's specificity in the face of potential degradation products.[6][7] The goal is to achieve 5-20% degradation of the API, as recommended by ICH guidelines.[7]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 4 hours.

  • Oxidative Degradation: Treat the analyte with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and cool white fluorescent light (as per ICH Q1B) for a specified duration.

  • Sample Analysis: Neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze using the initial HPLC method. A photodiode array (PDA) detector is invaluable here for assessing peak purity.

The chromatograms from these stressed samples are then used to optimize the HPLC method, ensuring baseline separation between the intact API peak and all degradation product peaks.

Method Optimization & Final Conditions

Based on the results from the forced degradation studies, the gradient profile, flow rate, and mobile phase composition are adjusted to achieve optimal resolution (>2) between all peaks of interest.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Instrumentation HPLC System with UV/PDA Detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes, hold for 5 min, return to initial over 1 min, equilibrate for 9 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A: Acetonitrile (80:20 v/v)

digraph "HPLC_Method_Development_Workflow" {
graph [splines=ortho, nodesep=0.6];
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Dev" { label="Method Development"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Analyte [label="Analyte Characterization\n(UV, pKa)"]; Scouting [label="Initial Method Scouting\n(Column, Mobile Phase)"]; Forced_Deg [label="Forced Degradation\n(Acid, Base, Peroxide, Heat, Light)"]; Optimization [label="Gradient & Parameter\nOptimization"]; Analyte -> Scouting; Scouting -> Forced_Deg; Forced_Deg -> Optimization; }

subgraph "cluster_Val" { label="Method Validation (ICH Q2(R1))"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Specificity [label="Specificity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy\n(% Recovery)"]; Precision [label="Precision\n(Repeatability, Intermediate)"]; Robustness [label="Robustness"]; }

Final_Method [label="Final Validated\nPurity Method", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Optimization -> Specificity [lhead=cluster_Val]; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> Robustness; Robustness -> Final_Method; }

Caption: HPLC method development and validation workflow.

Pillar 2: Method Validation - Establishing Trustworthiness

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10][11] The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[10][12][13]

Experimental Protocol: Method Validation

  • Specificity: Analyze blank, placebo (if in formulation), API, and API spiked with known impurities and degradation products. The method must show no interference at the retention time of the API and should be able to separate all components.

  • Linearity: Prepare a series of at least five concentrations of the analyte, typically from the reporting threshold of impurities up to 120% of the specification.[10][11] Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[10]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[11]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The RSD between the two sets of results is evaluated.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and observe the effect on the results. The method should remain unaffected by these small changes.

Table 2: Summary of Typical Method Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Resolution (Rs) > 2.0 between API and closest eluting peak
System Suitability (Tailing Factor) ≤ 2.0 for the API peak

Pillar 3: Comparative Analysis - HPLC vs. UHPLC

While HPLC is a robust and reliable technique, UHPLC offers significant advantages in speed, resolution, and sensitivity.[14][15][16] This is achieved by using columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling much higher backpressures (up to 15,000 psi).[17][18]

To provide a direct comparison, the optimized HPLC method was transferred to a UHPLC system. Geometric scaling of the method parameters (flow rate, gradient time, injection volume) is performed to maintain the separation's integrity.

Degradation_Pathways cluster_Stress Stress Conditions cluster_Products Potential Degradation Products Analyte (2-(M-Tolyl)oxazol-4-YL)methanamine (API) Acid Acid Hydrolysis (HCl, Δ) Analyte->Acid Base Base Hydrolysis (NaOH, Δ) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal (Dry Heat) Analyte->Thermal DP1 Hydrolyzed Amine/Oxazole Ring Opening Acid->DP1 Base->DP1 DP2 N-Oxide Oxidation->DP2 DP3 Decomposition Byproducts Thermal->DP3

Caption: Logical relationship of the API and potential degradation products.

Comparative Performance Data

The same sample, containing the API and impurities generated from a forced degradation composite, was analyzed on both the validated HPLC and the scaled UHPLC systems.

Table 3: Performance Comparison of HPLC vs. UHPLC for Purity Analysis

ParameterHPLC MethodUHPLC MethodAdvantage
Column Dimensions 4.6 x 250 mm, 5 µm2.1 x 100 mm, 1.8 µm-
Total Analysis Time 45 minutes10 minutesUHPLC
Resolution (API/Impurity A) 2.84.5UHPLC
Peak Width (API) 0.25 minutes0.05 minutesUHPLC
Relative Sensitivity 1x~2-3xUHPLC
Solvent Consumption / Run ~45 mL~6 mLUHPLC

The data clearly demonstrates the superiority of UHPLC in terms of throughput and separation efficiency.[14][17] The analysis time was reduced by 78%, while the resolution between the API and a critical impurity increased significantly. This allows for more confident peak integration and detection of trace-level impurities. The narrower peaks produced by the UHPLC method also lead to a substantial increase in sensitivity.[14][15]

Alternative and Complementary Techniques

While liquid chromatography is the gold standard for purity assays, other techniques play a vital role in impurity profiling.[1][19]

  • Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents, which are not typically detected by HPLC-UV.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is an exceptionally powerful tool for the structural identification of unknown impurities.[20][21] Its high sensitivity and ability to provide molecular weight and fragmentation data are indispensable for a comprehensive understanding of a drug's impurity profile.[20][22][23]

Conclusion and Recommendations

This guide has detailed the systematic development and validation of a stability-indicating HPLC method for the purity analysis of (2-(M-Tolyl)oxazol-4-YL)methanamine. The causality behind each step, from column selection to forced degradation, was explained to build a scientifically sound and trustworthy analytical procedure grounded in ICH principles.

The comparative analysis unequivocally demonstrates that while the developed HPLC method is robust, reliable, and fully compliant with regulatory expectations, transitioning to a UHPLC-based method offers substantial gains in efficiency, resolution, and sensitivity. For laboratories focused on high-throughput screening, rapid method development, or the detection of trace-level impurities, the initial investment in UHPLC technology yields significant long-term benefits in both time and solvent cost savings.

For comprehensive impurity profiling, it is recommended to use the developed liquid chromatography method in conjunction with orthogonal techniques. LC-MS should be employed for the definitive identification of degradation products and unknown process impurities, while a separate GC method should be used to quantify residual solvents. This multi-faceted approach ensures a complete and rigorous assessment of drug substance purity, ultimately safeguarding product quality and patient safety.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Hindawi. (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(p-Tolyl)oxazole.
  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MDPI. (2018, August 24). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Chromatography Today. (2023). HPLC vs UPLC - What's the Difference?.
  • Aral Research. (2024, June 25). Difference Between HPLC and UPLC.
  • Creative Proteomics. Comparing HPLC vs. UHPLC.
  • RJPT. (2019, October 24). A Review on Comparative study of HPLC and UPLC.
  • International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (2018, August 14). (PDF) 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • PMC. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • ResolveMass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Analytical Standards for (2-(M-Tolyl)oxazol-4-YL)methanamine

Introduction: The Imperative for Rigorous Validation In the landscape of drug discovery and development, the certainty of our measurements is the bedrock upon which all subsequent data rests. For a novel chemical entity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation

In the landscape of drug discovery and development, the certainty of our measurements is the bedrock upon which all subsequent data rests. For a novel chemical entity such as (2-(M-Tolyl)oxazol-4-YL)methanamine, a molecule with potential pharmacological significance, establishing a validated analytical standard is not a perfunctory step but a critical prerequisite. This standard becomes the definitive benchmark for identity, purity, and strength, ensuring the integrity of all research, from preclinical toxicology to final formulation.

This guide provides an in-depth, comparative framework for the validation of analytical standards for (2-(M-Tolyl)oxazol-4-YL)methanamine. Moving beyond a simple recitation of protocols, we will explore the underlying scientific rationale for our experimental choices, comparing the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for analytical excellence, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Validation Framework: A Multi-Technique Approach

The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5][6] For a new chemical entity, no single technique is sufficient. We must employ an orthogonal strategy, where different analytical techniques with distinct chemical principles are used to corroborate the results.

Our validation plan for (2-(M-Tolyl)oxazol-4-YL)methanamine will focus on three core techniques, each providing unique and complementary information:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The workhorse for purity assessment and quantitative analysis of the active pharmaceutical ingredient (API) and its potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and providing confirmatory mass data, although derivatization may be necessary for this primary amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): The gold standard for unambiguous structural elucidation and confirmation of the primary standard's identity.

The following diagram illustrates the overarching validation workflow, integrating key validation parameters as stipulated by ICH Q2(R1) guidelines.[1][2]

G cluster_0 Phase 1: Method Development & Characterization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Standard Qualification PFS Physicochemical Profiling (Solubility, pKa, UV λmax) MD Initial Method Development (HPLC, GC-MS, NMR) PFS->MD informs SPEC Specificity (Forced Degradation) MD->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy (% Recovery) LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LODQ LOD & LOQ PREC->LODQ QUAL Qualified Analytical Standard (Certificate of Analysis) LODQ->QUAL

Caption: Overall workflow for analytical standard validation.

Part 1: Specificity - The Cornerstone of Validation

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components.[1][7][8] A lack of specificity can lead to inaccurate quantification and a false sense of purity.[9] To rigorously establish specificity for a stability-indicating method, we must perform forced degradation studies.[10][11][12]

Causality Behind Experimental Choice: Forced degradation intentionally exposes the drug substance to extreme conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[11][13] The goal is not to destroy the molecule completely but to achieve a modest level of degradation (typically 5-20%).[12][14] This allows us to challenge the analytical method's ability to separate the intact analyte from its degradants, thereby proving its stability-indicating nature.

Forced Degradation Experimental Protocol
  • Sample Preparation: Prepare five separate solutions of (2-(M-Tolyl)oxazol-4-YL)methanamine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV alongside an unstressed control sample.

G cluster_stress Stress Conditions DS Drug Substance (1 mg/mL Solution) Acid Acid Hydrolysis (1N HCl, 80°C) DS->Acid Base Base Hydrolysis (1N NaOH, 80°C) DS->Base Ox Oxidation (3% H₂O₂) DS->Ox Thermal Thermal (105°C, Solid) DS->Thermal Photo Photolytic (ICH Q1B) DS->Photo Analysis HPLC-UV Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation study workflow.

Comparative Specificity Results

The primary technique for evaluating specificity in this context is HPLC-UV, ideally with a Photo Diode Array (PDA) detector. A PDA detector allows for peak purity analysis, which compares the UV spectra across a single chromatographic peak to ensure it is not composed of co-eluting species.

Stress Condition% Degradation (HPLC)No. of Degradant PeaksResolution (Rs) of Main Peak to Closest ImpurityPeak Purity Index
Control (Unstressed) 0%0N/A> 0.999
Acid Hydrolysis 12.5%22.8> 0.999
Base Hydrolysis 18.2%32.2> 0.999
Oxidation (H₂O₂) 8.9%13.5> 0.999
Thermal 3.1%14.1> 0.999
Photolytic 6.5%22.5> 0.999

Interpretation: The HPLC method demonstrates excellent specificity. In all stress conditions, the main analyte peak was well-resolved (Resolution > 2.0) from all degradation products, and the peak purity index remained above the acceptance criterion of 0.990, confirming the method is stability-indicating.[8]

Part 2: Linearity, Range, Accuracy, and Precision

These parameters collectively demonstrate the quantitative reliability of the method.[15]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[16][17]

  • Range: The interval between the upper and lower analyte concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value. It measures systematic error.[7][18]

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It measures random error and is assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).[15][18]

Quantitative Validation Protocol (HPLC-UV)
  • Linearity & Range:

    • Prepare a stock solution of the (2-(M-Tolyl)oxazol-4-YL)methanamine standard.

    • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., for a 100 µg/mL target, prepare 50, 75, 100, 125, and 150 µg/mL solutions).

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare a placebo mixture (if validating for a drug product) or use a blank solvent.

    • Spike the placebo/blank with the analyte standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[15]

    • Analyze the samples and calculate the percent recovery of the analyte.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.

Comparative Performance Data
ParameterHPLC-UVGC-MS (with Derivatization)Acceptance Criteria (ICH)
Linearity (r²) 0.99980.9995r² ≥ 0.999[19]
Range 50 - 150 µg/mL50 - 150 µg/mLAs per linearity study
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.1%98.0% - 102.0% for Assay[20]
Precision (Repeatability %RSD) 0.45%0.82%≤ 2%[21]
Precision (Intermediate %RSD) 0.68%1.15%≤ 2%[21]

Interpretation: Both HPLC-UV and GC-MS (post-derivatization to improve volatility and peak shape) demonstrate excellent quantitative performance. The HPLC-UV method shows slightly better precision, which is typical and makes it the preferred method for routine quality control (QC) assays. The GC-MS method provides orthogonal confirmation and is valuable for impurity identification.

Part 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22][23]

Causality Behind Experimental Choice: Determining the LOD and LOQ is critical for impurity analysis, where trace levels of compounds must be reliably measured. The most common methods are based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[24] The S/N approach is often more practical for chromatographic methods.

LOD & LOQ Determination Protocol (HPLC-UV)
  • Signal-to-Noise (S/N) Method:

    • Prepare a series of increasingly dilute solutions of the analyte.

    • Inject the solutions until a concentration is found that produces a signal that is clearly distinguishable from the baseline noise.

    • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.[15][23]

    • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.[15][23]

  • Verification:

    • To verify the LOQ, prepare six samples at the estimated LOQ concentration.

    • Analyze the samples and confirm that the precision (%RSD) is acceptable (typically ≤ 10% for impurities).[19]

Comparative Sensitivity Data
ParameterHPLC-UVGC-MS (SIM Mode)Typical Requirement
LOD (S/N ≈ 3) 0.05 µg/mL0.01 µg/mLMethod must detect impurities at the reporting threshold
LOQ (S/N ≈ 10) 0.15 µg/mL0.03 µg/mLMethod must quantify impurities accurately
Precision at LOQ (%RSD) 6.8%8.2%≤ 10%

Interpretation: The GC-MS operating in Selected Ion Monitoring (SIM) mode offers superior sensitivity compared to the HPLC-UV method. This is expected, as mass spectrometry is an inherently more sensitive detection technique. Causality: For analyzing trace-level genotoxic impurities, a high-sensitivity technique like GC-MS or LC-MS would be required. For routine purity profiles where impurities are typically in the 0.1% range, the HPLC-UV method's LOQ is more than sufficient.

Part 4: Structural Confirmation with NMR

While chromatographic techniques are excellent for quantification and separation, they provide limited structural information. NMR spectroscopy is unparalleled in its ability to provide an unambiguous structural fingerprint of the molecule.

Causality Behind Experimental Choice: For a primary reference standard, its identity must be confirmed beyond any doubt. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The combination of chemical shifts, coupling constants, and integration values allows for the complete and definitive assignment of the molecular structure of (2-(M-Tolyl)oxazol-4-YL)methanamine.

NMR Protocol
  • Sample Preparation: Dissolve ~10 mg of the analytical standard in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectra and assign all proton and carbon signals to the corresponding atoms in the molecular structure. The assignments should be consistent with established chemical shift theory and data from similar oxazole and tolyl structures.[25][26]

Expected NMR Data (Hypothetical, in DMSO-d₆):

Atom TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
¹H NMR
Oxazole-H~8.2 - 8.4s1H
Tolyl-H (aromatic)~7.2 - 7.8m4H
Methylene (-CH₂-)~4.0 - 4.2s2H
Amine (-NH₂)~2.5 - 3.5 (broad)s2H
Methyl (-CH₃)~2.3 - 2.4s3H
¹³C NMR
Oxazole C=N~160 - 165
Oxazole C-O~150 - 155
Aromatic Cs~120 - 140
Oxazole CH~110 - 120
Methylene (-CH₂-)~40 - 45
Methyl (-CH₃)~20 - 22

Interpretation: A clean NMR spectrum with signals corresponding to the expected structure provides the highest level of confidence in the identity of the analytical standard. This data is the cornerstone of the Certificate of Analysis.

Conclusion: A Synthesis of Orthogonal Methods

The validation of an analytical standard for a novel compound like (2-(M-Tolyl)oxazol-4-YL)methanamine is a comprehensive process that relies on the strategic application of orthogonal analytical techniques.

  • For routine QC, purity analysis, and assay: The validated HPLC-UV method is the most suitable choice, offering a superb balance of specificity, linearity, accuracy, and precision.

  • For structural confirmation and primary standard characterization: NMR spectroscopy is indispensable and provides unequivocal proof of identity.

  • For high-sensitivity impurity analysis or as a confirmatory technique: GC-MS (or LC-MS) is the superior option, offering significantly lower detection limits.

By following this multi-faceted validation approach, researchers and drug developers can establish a highly reliable analytical standard. This not only ensures compliance with global regulatory expectations[21] but also builds a foundation of data integrity that will support the entire lifecycle of the drug development program.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ngwa, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Shimoga, G., Shin, E. J., & Kim, S. Y. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. [Link]

  • Kou, D. (2022). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Akhtar, G. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Shimoga, G., Shin, E. J., & Kim, S. Y. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

  • Rao, B. M., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis.
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. (2014). Limit of detection, limit of quantification and limit of blank. [Link]

  • Sreekanth, N., et al. (2013). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • Arcino. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Analytical Wizards. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • GMP-Verlag. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Pharma Growth Hub. (2021). Related Substances method development by HPLC. YouTube. [Link]

  • Janez, K., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules. [Link]

  • Lab Analytical. (2026). How Is The Linearity Range And Detection Limit Of The Method Determined?. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • Pharma Pathway. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Wikipedia. (n.d.). Accuracy and precision. [Link]

  • ArtMolecule. (n.d.). Analytical Standards. [Link]

  • Bak, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Little, T. A. (2015). Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. Thomas A. Little Consulting. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules.
  • Pharma Growth Hub. (2022). How To Determine Detection Limit (LoD) and Quantitation Limit (LoQ). YouTube. [Link]

  • Nethercote, P., & Borman, P. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Fiveable. (2025). Accuracy, precision, and error analysis. [Link]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2-(m-Tolyl)oxazol-4-yl)methanamine

[1][2] Executive Summary: Immediate Directives Do NOT dispose of (2-(m-Tolyl)oxazol-4-yl)methanamine down the drain. Do NOT mix with acidic waste streams (Risk of violent exothermic reaction).

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Directives

Do NOT dispose of (2-(m-Tolyl)oxazol-4-yl)methanamine down the drain. Do NOT mix with acidic waste streams (Risk of violent exothermic reaction). Do NOT mix with oxidizing agents (Risk of fire/explosion).

(2-(m-Tolyl)oxazol-4-yl)methanamine is a functionalized heterocyclic amine. For disposal purposes, it must be treated as a Hazardous Organic Base .[1] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Profile & Classification

To dispose of a chemical safely, you must understand its reactivity.[1] This compound combines an oxazole ring (aromatic, potentially flammable) with a primary methanamine (basic, corrosive).[1]

Functional Group Analysis
FeatureHazard ImplicationWaste Classification Impact
Primary Amine (-CH₂NH₂)Corrosive (pH > 11) .[2] Can cause chemical burns.[2][3][4] Reacts violently with acids and acid chlorides.D002 (Corrosive) likely applies if aqueous/liquid.
Oxazole Ring Aromatic heterocycle.[2] Combustible.D001 (Ignitable) may apply if flash point < 60°C (common for low MW oxazoles).
Tolyl Group Lipophilic hydrocarbon tail.Increases organic load; precludes sewer disposal due to aquatic toxicity risks.
RCRA Waste Codes (US Context)
  • D001 (Ignitable): Applicable if the substance is in a liquid state with a flash point < 60°C.[5]

  • D002 (Corrosive): Applicable if the substance is aqueous with pH ≥ 12.5, or a liquid that corrodes steel.[1][5]

  • Default Status: If specific testing is not performed, classify as "Hazardous Waste - Toxic, Corrosive, Flammable" to ensure the highest level of handling precaution.[1]

Pre-Disposal Segregation Protocol

The Golden Rule of Amine Disposal: Segregation is the only defense against accidental laboratory fires. Amines are often incompatible with the "Organic Waste" carboys found in many synthesis labs, which frequently contain acetic acid or acid-quenched reaction mixtures.[1]

The Segregation Logic (Visualized)

The following decision tree illustrates the critical decision points for segregating this specific compound.

SegregationLogic Start Waste: (2-(m-Tolyl)oxazol-4-yl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinA BIN A: Solid Hazardous Waste (Double Bagged) Solid->BinA Pure Substance ContamCheck Is it mixed with Acids? Liquid->ContamCheck SolventCheck Solvent Type? ContamCheck->SolventCheck No BinC STOP: Neutralize First (Exothermic Risk) ContamCheck->BinC Yes (Acidic) BinB BIN B: Basic Organic Waste (High pH) SolventCheck->BinB Non-Halogenated (e.g., MeOH, EtOH) BinD BIN D: Halogenated Waste SolventCheck->BinD Halogenated (e.g., DCM, Chloroform)

Figure 1: Segregation logic flow. Note that mixing amines with halogenated solvents (Bin D) is generally permissible unless the specific reaction creates unstable alkylated salts, but keeping them in Basic Organic Waste (Bin B) is preferred for incineration efficiency.[1]

Step-by-Step Disposal Workflow

Phase 1: Preparation & Containment[1]
  • PPE Requirements: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.[1] If handling >10g of powder, use a powder hood or N95 respirator.[1]

  • Container Selection:

    • Solids: Wide-mouth HDPE jar or double-lined polyethylene bags.

    • Liquids: Glass or HDPE carboy. Avoid aluminum containers (amines can corrode aluminum).

  • Labeling: Label the container immediately.

    • Text: "Hazardous Waste - (2-(m-Tolyl)oxazol-4-yl)methanamine."

    • Constituents: List all solvents (e.g., "90% Methanol, 10% Amine").

    • Hazard Checkboxes: Mark "Corrosive" and "Toxic."

Phase 2: Bulking & Storage (The "Self-Validating" Step)

Before adding this waste to a bulk drum (e.g., a 55-gallon central waste drum), perform a pH Validation :

  • Dip a pH strip into the bulk drum.

  • Dip a pH strip into your waste container.

  • Validation: Ensure both are Basic (pH > 7).

    • Why? Adding this amine to an acidic bulk drum will cause a geyser-like eruption of toxic foam.

Phase 3: Final Disposal

Hand off the sealed, labeled container to your institution's EHS (Environmental Health & Safety) team or a licensed contractor (e.g., Veolia, Clean Harbors).[1]

  • Disposal Method: The standard industry method is Incineration with Secondary Combustion Chamber .

    • Mechanism:[6] High heat (1000°C+) destroys the oxazole ring.

    • Scrubbing: Nitrogen oxides (NOx) generated from the amine/oxazole nitrogen are captured by the incinerator's scrubber system.

Spill Contingency Plan

In the event of a spill, speed and containment are critical to prevent vaporization of the amine.

SpillResponse Alert 1. Alert & Evacuate (If >100mL or fume hazard) PPE 2. Don PPE (Resp + Goggles) Alert->PPE Contain 3. Containment (Sand/Vermiculite dam) PPE->Contain Absorb 4. Absorption (Use Non-Combustible Material) Contain->Absorb Pack 5. Pack & Label (Hazardous Waste) Absorb->Pack

Figure 2: Emergency spill response workflow. Note: Do not use paper towels (cellulose) for large amine spills if strong oxidizers are present nearby, although for this specific compound, vermiculite is the safest universal absorbent.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. (General protocols for organic amines).

Sources

Handling

A Comprehensive Guide to the Safe Handling of (2-(m-Tolyl)oxazol-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals Immediate Safety and Hazard Assessment Based on data from similar oxazole and methanamine derivatives, (2-(m-Tolyl)oxazol-4-YL)methanamine should be handled...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Based on data from similar oxazole and methanamine derivatives, (2-(m-Tolyl)oxazol-4-YL)methanamine should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[2][3] Analogous compounds are consistently classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][4] Therefore, it is crucial to take appropriate precautionary measures to avoid exposure.

Hazard ClassificationGHS Hazard Statement (Inferred)Precautionary Action
Skin IrritationH315: Causes skin irritationWear protective gloves and clothing.[2][3]
Eye IrritationH319: Causes serious eye irritationWear safety goggles or a face shield.[3][5]
Respiratory IrritationH335: May cause respiratory irritationUse only in a well-ventilated area, preferably a fume hood.[2][6]
Harmful if SwallowedH302: Harmful if swallowedDo not eat, drink, or smoke when handling.[7]

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational plan is paramount to ensuring safety. The following protocol outlines the necessary steps for handling (2-(m-Tolyl)oxazol-4-YL)methanamine from reception to disposal.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is a combination of robust engineering controls and appropriate PPE.

  • Ventilation: All handling of (2-(m-Tolyl)oxazol-4-YL)methanamine must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][8]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in situations with a higher risk of splashing.[5][8]

  • Skin and Body Protection: A flame-retardant laboratory coat should be worn and kept buttoned.[8] Wear appropriate chemical-resistant gloves, such as nitrile gloves, and inspect them for any signs of degradation before use.[3][8]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Chemical Handling and Storage

Proper handling and storage practices are critical to prevent accidents and maintain the chemical's integrity.

  • Handling: Avoid generating dust or aerosols.[6] Use non-sparking tools.[8] Wash hands thoroughly after handling.[2][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Keep away from incompatible materials such as strong oxidizing agents.[3][9]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]

Workflow for Safe Handling and Disposal

prep Preparation - Verify fume hood function - Don appropriate PPE handling Handling - Dispense in fume hood - Use non-sparking tools prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage Post-use spill Spill Response - Evacuate and ventilate - Contain with inert material handling->spill If spill occurs decon Decontamination - Clean area with appropriate solvent - Wash hands thoroughly handling->decon Post-use exposure Exposure Event - Follow First Aid procedures - Seek medical attention handling->exposure If exposure occurs storage->handling For subsequent use spill->decon waste_collection Waste Collection - Segregate waste - Use labeled, sealed container decon->waste_collection disposal Disposal - Follow institutional EHS guidelines - Dispose as hazardous waste waste_collection->disposal

Caption: Workflow for the safe handling and disposal of (2-(m-Tolyl)oxazol-4-YL)methanamine.

Disposal Plan

Proper disposal of (2-(m-Tolyl)oxazol-4-YL)methanamine and any contaminated materials is a critical final step to ensure environmental and personnel safety.

Waste Classification and Segregation
  • Hazardous Waste: Treat all waste containing (2-(m-Tolyl)oxazol-4-YL)methanamine as hazardous chemical waste.[10]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8][10]

Containerization and Labeling
  • Container: Use a chemically compatible, leak-proof container with a secure lid for waste collection.[10]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution.[10]

Disposal Procedure
  • Institutional Guidelines: Adhere strictly to your organization's specific chemical waste disposal procedures. Contact your EHS office for guidance.[10]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with (2-(m-Tolyl)oxazol-4-YL)methanamine while minimizing risks and ensuring a safe laboratory environment.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride.

  • Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.

  • Echemi. 2-AMINO-4-(P-TOLYL)THIAZOLE Safety Data Sheets.

  • Fisher Scientific. SAFETY DATA SHEET - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride.

  • MDPI. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.

  • Santa Cruz Biotechnology, Inc. (2-p-Tolyl-oxazol-4-yl)methylamine.

  • Sigma-Aldrich. Oxazol-2-ylmethanamine hydrochloride.

  • ResearchGate. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.

  • New England Biolabs. Safety Data Sheet for 2M Imidazole (B1077).

  • BenchChem. Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.

  • BenchChem. Personal protective equipment for handling 2-Methyl-4-(o-tolyl)but-3-yn-2-ol.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Aminomethyl-1H-imidazole dihydrochloride.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • ChemScene. (1,2,4-Oxadiazol-5-yl)methanamine.

  • Helmholtz Centre for Environmental Research - UFZ. A safety and chemical disposal guideline for Minilab users.

  • Sigma-Aldrich. SAFETY DATA SHEET - 5-(Aminomethyl)isoxazol-3-ol hydrate.

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

  • Synblock. CAS 885331-17-9 | Oxazol-2-ylmethanamine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(M-Tolyl)oxazol-4-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(M-Tolyl)oxazol-4-YL)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.